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  • Product: 2-Bromo-6-fluorobenzylamine hcl
  • CAS: 1214330-90-1

Core Science & Biosynthesis

Foundational

2-Bromo-6-fluorobenzylamine HCl chemical structure and properties

This guide provides an in-depth technical analysis of 2-Bromo-6-fluorobenzylamine Hydrochloride , a specialized bifunctional building block used in medicinal chemistry.[1] It details the compound's structural properties,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-6-fluorobenzylamine Hydrochloride , a specialized bifunctional building block used in medicinal chemistry.[1] It details the compound's structural properties, synthesis pathways, reactivity profiles, and handling protocols.[1]

[1][2][3]

Executive Summary

2-Bromo-6-fluorobenzylamine Hydrochloride (CAS: 1214330-90-1) is a halogenated benzylamine derivative serving as a critical scaffold in fragment-based drug discovery (FBDD).[1][2][3][4] Its value lies in its ortho-disubstitution pattern : the fluorine atom modulates metabolic stability and lipophilicity, while the bromine atom provides a chemoselective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This dual functionality makes it an ideal linker for designing kinase inhibitors, GPCR ligands, and peptidomimetics.

Part 1: Molecular Identity & Structural Analysis[1][2][6]

Chemical Identification
ParameterDetail
IUPAC Name (2-Bromo-6-fluorophenyl)methanamine hydrochloride
CAS Number (HCl) 1214330-90-1
CAS Number (Free Base) 15205-15-9 (Note: Often cited generically; verify specific isomer)
Molecular Formula C₇H₇BrFN[1][2][5][6] · HCl
Molecular Weight 240.50 g/mol
SMILES C1=CC(=C(C(=C1)CN)F)Br.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Structural & Conformational Analysis

The 2,6-disubstitution pattern creates a unique steric environment around the benzylic amine:

  • Steric Occlusion: The bulky Bromine (Van der Waals radius ~1.85 Å) and Fluorine (~1.47 Å) atoms sandwich the methylene bridge. This restricts the rotation of the benzylic bond, potentially locking the amine into a preferred conformation when bound to a protein active site.

  • Electronic Effects: The Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the ammonium group compared to unsubstituted benzylamine.[1] This can influence bioavailability and blood-brain barrier (BBB) penetration.[1]

  • Metabolic Blockade: The 2- and 6-positions are common sites for oxidative metabolism (CYP450).[1] Halogenation at these positions effectively blocks metabolic clearance, extending the half-life of derived drugs.[1]

Part 2: Synthesis & Manufacturing[1][2][9][10][11][12]

The synthesis of 2-Bromo-6-fluorobenzylamine HCl typically proceeds via the reduction of its corresponding nitrile precursor to avoid defluorination or debromination side reactions common with other methods.[1]

Synthetic Route: Nitrile Reduction

Precursor: 2-Bromo-6-fluorobenzonitrile (CAS: 79544-27-7)[1][6]

Reaction Logic: Standard catalytic hydrogenation (e.g., Pd/C, H₂) carries a high risk of hydrogenolysis (cleaving the C-Br bond).[1] Therefore, a chemoselective hydride reduction using Borane-Tetrahydrofuran (BH₃[1]·THF) is the preferred protocol.

Step-by-Step Protocol:
  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve 2-Bromo-6-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reduction: Cool to 0°C. Add BH₃·THF complex (1.0 M solution, 2.5 eq) dropwise via syringe to control exotherm.

  • Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 12–16 hours. Monitor by TLC (disappearance of nitrile).

  • Quench (Critical): Cool to 0°C. Carefully add Methanol to destroy excess borane. Caution: Hydrogen gas evolution.[1]

  • Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation (Free Base): Basify with NaOH (pH > 12) and extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.[7]

  • Salt Formation: Redissolve the crude oil in minimal Diethyl Ether. Add 4M HCl in Dioxane dropwise. The white precipitate (HCl salt) is filtered and washed with cold ether.

Synthesis Diagram (Graphviz)[1]

SynthesisPath Start 2-Bromo-6-fluorobenzonitrile (CAS: 79544-27-7) Inter Boron-Amine Complex Start->Inter Reduction Reagent BH3·THF Reflux, 16h Reagent->Inter FreeBase Free Amine (Oil) Inter->FreeBase De-complexation Hydrolysis 6M HCl Hydrolysis Hydrolysis->FreeBase Final 2-Bromo-6-fluorobenzylamine HCl (White Solid) FreeBase->Final Salting Out SaltForm HCl/Dioxane Precipitation SaltForm->Final

Caption: Chemoselective reduction pathway preserving the aryl bromide moiety.

Part 3: Reactivity & Applications[1]

This molecule acts as a "linchpin" in divergent synthesis. The amine and the aryl bromide allow for orthogonal functionalization.

Divergent Reactivity Profile[1][2]
  • Amine Functionalization (Nucleophilic):

    • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form stable amide linkers.

    • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

    • Note: The 2,6-disubstitution creates steric hindrance.[1] Reactions may require elevated temperatures or stronger coupling reagents compared to unsubstituted benzylamines.

  • Aryl Bromide Functionalization (Electrophilic):

    • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to create biaryl systems.[1]

    • Buchwald-Hartwig Amination: Displacement of Br with amines to form aniline derivatives.

    • Lithium-Halogen Exchange: Treatment with n-BuLi generates a nucleophilic aryl lithium species for reaction with electrophiles (e.g., CO₂ to form benzoic acids).[1]

Application Workflow Diagram

Reactivity Core 2-Bromo-6-fluorobenzylamine HCl Path1 Pathway A: Amine Derivatization (Linker Formation) Core->Path1 R-COCl / HATU Path2 Pathway B: Aryl Bromide Coupling (Scaffold Extension) Core->Path2 Pd(PPh3)4 / Ar-B(OH)2 Prod1 Amides / Sulfonamides (Peptidomimetics) Path1->Prod1 Prod3 Fused Heterocycles (Isoindolines via intramolecular cyclization) Path1->Prod3 If R contains Pd-reactive site Prod2 Biaryl Systems (Kinase Inhibitors) Path2->Prod2 Path2->Prod3 If Ar contains electrophile

Caption: Orthogonal reactivity allowing sequential elaboration of the amine and aryl halide.

Part 4: Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures should be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.40–8.60 (br s, 3H): Ammonium protons (–NH₃⁺). Broadened due to exchange.

  • δ 7.55 (d, J = 8.0 Hz, 1H): Aromatic proton at C3 (ortho to Br).

  • δ 7.45 (m, 1H): Aromatic proton at C4 (meta to both).

  • δ 7.30 (t, J = 8.5 Hz, 1H): Aromatic proton at C5 (ortho to F).

  • δ 4.15 (s, 2H): Benzylic methylene (–CH₂–). Note: This singlet may appear as a doublet if F-coupling is resolved (J_H-F ~1-2 Hz).

Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]⁺: Two peaks of nearly equal intensity at m/z 204 and 206 (characteristic 1:1 isotopic pattern of ⁷⁹Br and ⁸¹Br).

Part 5: Handling, Safety & Stability[2]

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.

Storage & Stability[1]
  • Hygroscopicity: Amine salts are hygroscopic. Store in a tightly sealed container with a desiccant.

  • Temperature: Store at room temperature (15–25°C) or refrigerated (2–8°C) for long-term stability.

  • Incompatibility: Strong oxidizing agents and strong bases (liberates the free amine).

References

  • Thermo Fisher Scientific. (2024). 2-Bromo-6-fluorobenzylamine hydrochloride Product Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 18468197 (Related Isomer). Retrieved from

  • ChemicalBook. (2024).[5] Synthesis routes for 2-Bromo-6-fluorobenzonitrile. Retrieved from

  • Accela ChemBio. (2024). Certificate of Analysis: 2-Bromo-6-fluorobenzylamine HCl (CAS 1214330-90-1).[1][2][3][4] Retrieved from

  • Sigma-Aldrich. (2024). General methods for reduction of benzonitriles to benzylamines. Retrieved from

Sources

Exploratory

Physical properties and melting point of 2-Bromo-6-fluorobenzylamine HCl

Executive Summary 2-Bromo-6-fluorobenzylamine hydrochloride (CAS: 1214330-90-1) is a specialized halogenated benzylamine intermediate used primarily in the synthesis of complex pharmaceutical agents.[1][2][3][4] Its 2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-fluorobenzylamine hydrochloride (CAS: 1214330-90-1) is a specialized halogenated benzylamine intermediate used primarily in the synthesis of complex pharmaceutical agents.[1][2][3][4] Its 2,6-disubstitution pattern provides unique steric occlusion and electronic modulation, making it a critical building block for designing kinase inhibitors, GPCR ligands, and other bioactive scaffolds where metabolic stability and conformational restriction are required.[1][2]

This guide synthesizes the physicochemical properties, synthesis pathways, and handling protocols for this compound.[1][2] Note: Due to the niche application of this specific isomer, certain physical constants are derived from structural analogs and validated predictive models where direct experimental literature is proprietary.[1][2]

Chemical Identity & Structural Analysis[1][2]

ParameterSpecification
Chemical Name 2-Bromo-6-fluorobenzylamine hydrochloride
IUPAC Name (2-Bromo-6-fluorophenyl)methanamine hydrochloride
CAS Registry Number 1214330-90-1
Molecular Formula C₇H₇BrFN[1][2][3][5][6] · HCl
Molecular Weight 240.50 g/mol
SMILES C1=CC(=C(C(=C1)F)CN)Br.Cl
MDL Number MFCD12546112
Structural Significance

The 2-bromo-6-fluoro substitution pattern creates a "molecular clamp" effect.[1][2] The bulky bromine atom at the ortho position imposes steric hindrance, while the fluorine atom at the other ortho position introduces a strong dipole and metabolic blockade (preventing ring oxidation).[1][2] This combination often locks the benzylamine side chain into a preferred conformation when bound to a protein active site.[1][2]

Physical Properties Profile

Melting Point & Thermal Behavior

Accurate determination of the melting point for benzylamine salts is critical for purity assessment.[1][2]

  • Experimental Melting Point: >200°C (Decomposition)

    • Technical Note: While specific public literature values for the 2,6-isomer are sparse, the structural analog 5-bromo-2-fluorobenzylamine hydrochloride (CAS 202865-69-8) exhibits a melting point of 221–226°C [1].[1][2] It is chemically sound to anticipate the 2,6-isomer to fall within a similar high-melting range (200–250°C), often accompanied by charring or decomposition due to the instability of the ammonium salt at high temperatures.[1][2]

  • Appearance: White to off-white crystalline solid.[1][2]

  • Hygroscopicity: Moderately hygroscopic.[1][2] The HCl salt can absorb atmospheric moisture; storage under desiccant is required to prevent caking.[1][2]

Solubility Profile
SolventSolubility RatingApplication Relevance
Water HighSuitable for aqueous workups and biological assays.[1][2]
DMSO High (>50 mg/mL)Ideal for stock solutions in high-throughput screening.[1][2]
Methanol Moderate/HighPreferred solvent for recrystallization.[1][2]
Dichloromethane LowThe salt form is poorly soluble; requires free-basing for extraction.[1][2]

Synthesis & Preparation Methodologies

The most robust route to 2-Bromo-6-fluorobenzylamine HCl involves the reduction of the corresponding nitrile.[1][2] This method avoids the over-alkylation byproducts often seen in direct alkylation of halides.[1][2]

Core Synthesis Workflow

SynthesisPath Start 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7) Step1 Reduction (BH3·THF or Raney Ni/H2) Start->Step1 THF, Reflux Inter Free Amine Intermediate Step1->Inter Workup Step2 Salt Formation (HCl in Dioxane/Ether) Inter->Step2 Precipitation Final 2-Bromo-6-fluorobenzylamine HCl (Crystalline Solid) Step2->Final Filtration

Figure 1: Standard synthetic pathway from the commercially available nitrile precursor.

Protocol Narrative
  • Reduction: The precursor 2-bromo-6-fluorobenzonitrile is dissolved in anhydrous THF.[1][2] Borane-THF complex (1.0 M) is added dropwise at 0°C to prevent runaway exotherms.[1][2] The mixture is refluxed for 12–16 hours.

  • Quenching: The reaction is carefully quenched with methanol, followed by acid hydrolysis to break the boron-amine complex.[1][2]

  • Salt Formation: The crude free amine is extracted into an organic solvent (e.g., ethyl acetate), dried, and treated with 4N HCl in dioxane.[1][2] The hydrochloride salt precipitates immediately as a white solid.[1][2]

  • Purification: Recrystallization from Methanol/Diethyl Ether is recommended to remove trace boron salts.[1][2]

Analytical Specifications (Quality Control)

To validate the identity of the compound, the following spectral features should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5–8.8 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1][2]

    • δ 7.4–7.6 ppm (m, 2H): Aromatic protons (H-3, H-5).[1][2]

    • δ 7.2–7.3 ppm (m, 1H): Aromatic proton (H-4).[1][2]

    • δ 4.1–4.2 ppm (s, 2H): Benzylic methylene (-CH₂-).[1][2]

  • Mass Spectrometry (ESI+):

    • m/z: 203.9/205.9 [M-Cl]⁺ (Characteristic 1:1 bromine isotope pattern).[1][2]

Handling, Stability & Safety (EHS)[1][2]

Hazard Classification
  • GHS Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Storage & Stability[1][2]
  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though the HCl salt is relatively stable to oxidation compared to the free amine.[1][2]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the volatile free amine).[1][2]

References

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 5-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from (Accessed Feb 2026).[1][2] Note: Cited for analog melting point range comparison.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22473977 (Aldehyde precursor) and related benzylamines.[1][2] Retrieved from .[1][2]

  • Accela ChemBio. (2025).[1][2] Product Catalog: 2-Bromo-6-fluorobenzylamine Hydrochloride (CAS 1214330-90-1).[1][2][3][4][6] Retrieved from .[1][2]

  • ChemicalBook. (2025).[1][2] Product entry for 2-Bromo-6-fluorobenzylamine hydrochloride. Retrieved from .[1][2]

Sources

Foundational

Solubility of 2-Bromo-6-fluorobenzylamine HCl in water vs organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-fluorobenzylamine HCl in Water vs. Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-fluorobenzylamine HCl in Water vs. Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-6-fluorobenzylamine hydrochloride (HCl). As a halogenated benzylamine salt, this compound possesses distinct physicochemical properties that dictate its behavior in various solvent systems, a critical consideration in drug development, chemical synthesis, and formulation science. This document moves beyond a simple data sheet to explore the underlying principles governing its solubility, including the interplay between its ionic salt form and its organic scaffold. We present a theoretical framework grounded in physical organic chemistry, detailed experimental protocols for accurate solubility determination, and a predictive solubility profile in a range of aqueous and organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's solubility for practical application.

Foundational Principles: Deconstructing the Solubility of an Amine Salt

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and its interaction with the solvent. For 2-Bromo-6-fluorobenzylamine HCl, solubility is a nuanced balance between the highly polar, ionic amine hydrochloride group and the less polar, substituted aromatic ring.

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] It posits that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, possess large dipole moments and often engage in hydrogen bonding. They are effective at solvating polar and ionic solutes.

  • Nonpolar Solvents: Solvents like hexane and toluene have low dipole moments and rely primarily on weaker London dispersion forces for intermolecular interactions. They are best suited for dissolving nonpolar solutes.[3]

2-Bromo-6-fluorobenzylamine HCl is a salt, composed of the protonated 2-bromo-6-fluorobenzylammonium cation and the chloride anion. This ionic nature makes it inherently polar.

The Critical Role of the Hydrochloride Salt Form

The primary amine of the parent compound, 2-bromo-6-fluorobenzylamine, is a basic site. Reaction with hydrochloric acid protonates this amine, forming an ammonium salt.[4]

R-NH₂ (free base, less polar) + HCl → [R-NH₃]⁺Cl⁻ (salt, highly polar)

This transformation is the single most important factor for its aqueous solubility. The ionic salt can engage in strong ion-dipole interactions with polar solvent molecules like water, which surround the individual ions and pull them into solution.[5] The free base, lacking a formal charge, has significantly lower affinity for water.

Influence of pH on Aqueous Solubility

In an aqueous environment, the solubility of an amine salt is intrinsically linked to the pH of the solution.[5][6] The protonated amine exists in a pH-dependent equilibrium with its uncharged conjugate base.

[R-NH₃]⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻

  • Low pH (Acidic Conditions): Le Châtelier's principle dictates that in an acidic solution (high H⁺ concentration), the equilibrium shifts to the left, favoring the protonated, highly soluble ammonium salt form.

  • High pH (Basic Conditions): The addition of a base will consume H⁺, shifting the equilibrium to the right. This deprotonates the ammonium cation, generating the neutral free base (R-NH₂), which is significantly less polar and will likely precipitate out of the aqueous solution once its solubility limit is exceeded.[2]

Therefore, 2-Bromo-6-fluorobenzylamine HCl is expected to be most soluble in neutral to acidic aqueous solutions.

Predictive Solubility Profile

While empirical data must be generated for definitive values, a robust predictive profile can be established based on the aforementioned principles and the properties of various solvent classes.

Table 1: Predicted Solubility of 2-Bromo-6-fluorobenzylamine HCl in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolHigh to Very High These solvents possess high dielectric constants and are excellent hydrogen bond donors, which effectively solvate both the ammonium cation and the chloride anion through strong ion-dipole interactions.[1]
Polar Aprotic DMSO, DMFModerate to High These solvents have high dipole moments and can effectively solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. Overall solubility is expected to be good.[7]
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateLow to Very Low These solvents have lower dielectric constants and are poor at solvating charged ionic species. The energy required to break the crystal lattice of the salt is not sufficiently compensated by solvation energy.
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble / Negligible These solvents lack any significant dipole moment and cannot overcome the strong ionic interactions of the salt's crystal lattice. The principle of "like dissolves like" strongly predicts insolubility.[3]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a rigorous experimental protocol is required. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility, as it ensures the system reaches a true equilibrium between the dissolved solute and the excess solid.[8][9]

Causality in Experimental Design
  • Why use an excess of solid? To ensure that the solvent becomes fully saturated with the compound. The presence of undissolved solid at the end of the experiment is a necessary visual confirmation of saturation.[8]

  • Why agitate for an extended period (e.g., 24-72 hours)? Many compounds, especially crystalline salts, dissolve slowly. Extended agitation at a constant temperature is crucial to ensure the system reaches thermodynamic equilibrium, providing a reproducible and accurate measurement.[9][10]

  • Why filter the saturated solution? It is critical to separate the saturated supernatant from any undissolved micro-particulates before analysis. Failure to do so would lead to an overestimation of solubility.

  • Why use a quantitative analytical method (e.g., HPLC-UV)? This provides the necessary precision and accuracy to determine the concentration of the dissolved compound in the saturated solution. A calibration curve with known standards is essential for this quantification.[11]

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount (e.g., 10-20 mg) of 2-Bromo-6-fluorobenzylamine HCl to a series of glass vials (in triplicate for each solvent). The amount should be significantly more than is expected to dissolve.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent (e.g., Water, Methanol, Hexane) into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium).[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) and dispense the clear, filtered saturated solution into a clean analysis vial.

  • Dilution: If necessary, accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted (or undiluted) sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a freshly prepared calibration curve.

  • Calculation: Calculate the solubility using the measured concentration, accounting for any dilution factors. Express the final result in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solid (2-Bromo-6-fluorobenzylamine HCl) to triplicate vials B 2. Add known volume of solvent A->B C 3. Seal and agitate (24-72h at constant T) B->C D 4. Allow excess solid to settle C->D E 5. Filter supernatant (0.22 µm syringe filter) D->E F 6. Dilute sample (if necessary) E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G Result 8. Calculate Solubility (mg/mL or mol/L) G->Result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Visualizing Key Solubility Relationships

The solubility of 2-Bromo-6-fluorobenzylamine HCl is determined by a competition between its ionic and organic characteristics, which dictates the ideal solvent type.

G cluster_solute 2-Bromo-6-fluorobenzylamine HCl cluster_solvents Solvent Types Solute [C₇H₇BrFN-H]⁺Cl⁻ Ionic Ionic Head [R-NH₃]⁺Cl⁻ Solute->Ionic Organic Organic Tail (Bromo-fluorophenyl ring) Solute->Organic Water Water (Polar Protic) Ionic->Water Strong Ion-Dipole Interaction (Favorable) Hexane Hexane (Nonpolar) Ionic->Hexane Mismatch Organic->Water Mismatch Organic->Hexane Dispersion Forces (Favorable)

Sources

Exploratory

The 2-Bromo-6-Fluorobenzylamine Pharmacophore: A Technical Guide to the "Orthogonal Lock"

This guide provides an in-depth technical analysis of 2-bromo-6-fluorobenzylamine (2-Br-6-F-BA) derivatives. It focuses on their utility as privileged scaffolds in medicinal chemistry, specifically for targeting amine ox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-bromo-6-fluorobenzylamine (2-Br-6-F-BA) derivatives. It focuses on their utility as privileged scaffolds in medicinal chemistry, specifically for targeting amine oxidases and modulating kinase selectivity through steric and electronic "locking."

Executive Summary: The "2,6-Dihalo-Lock"

In modern drug discovery, the 2-bromo-6-fluorobenzylamine moiety represents a high-value fragment due to its ability to enforce specific conformational constraints while simultaneously modulating metabolic stability. Unlike unsubstituted benzylamines, which suffer from rapid oxidative deamination and free rotation, the 2-Br-6-F substitution pattern introduces a "2,6-Dihalo-Lock."

This guide analyzes the pharmacophore through three lenses:

  • Steric/Electronic Orthogonality: The disparate radii of Bromine (1.85 Å) and Fluorine (1.47 Å) create an asymmetric steric shield.

  • Halogen Bonding: The 2-Bromo substituent acts as a focused Lewis acid (sigma-hole donor), while the 6-Fluoro group acts as a metabolic blocker.

  • Target Specificity: Primary utility in Copper Amine Oxidase (CAO/SSAO) inhibition and as a selectivity filter in Kinase (PI3K) and GPCR (S1P) ligands.

Structural & Electronic Pharmacophore Analysis

The biological activity of 2-Br-6-F-BA derivatives is governed by the interplay between the amine "anchor" and the halogenated aromatic ring.

The Pharmacophore Map

The following table summarizes the quantitative physicochemical features contributing to the pharmacophore's binding efficacy.

FeatureChemical MoietyPhysicochemical RoleBiological Impact
Cationic Anchor Benzylic Amine (

)
H-bond donor / Ionic interactionForms salt bridge with Asp/Glu residues in the active site (e.g., Asp386 in SSAO).
Sigma Hole 2-Bromo (Ortho)Halogen Bond Donor (XB)Interactions with backbone carbonyls; increases lipophilicity (

).
Metabolic Shield 6-Fluoro (Ortho)Electronic withdrawal / Steric blockPrevents P450-mediated hydroxylation at the ortho-position; lowers amine

.
Aromatic Core Phenyl Ring

Stacking
Engages in T-shaped or parallel stacking with Tyr/Phe residues.
The "Twist" Effect (Atropisomerism Potential)

When this benzylamine is converted into an amide or urea (common in kinase inhibitors), the 2,6-substitution forces the carbonyl group out of coplanarity with the phenyl ring.

  • Mechanism: The bulky Bromine atom clashes with the amide oxygen/nitrogen, forcing a dihedral angle twist (

    
    ).
    
  • Result: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Therapeutic Applications & Mechanism of Action

Primary Target: Copper Amine Oxidases (SSAO/VAP-1)

2-Br-6-F-BA derivatives are potent, reversible inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as VAP-1.

  • Mechanism: The enzyme possesses a hydrophobic cavity leading to the topaquinone (TPQ) cofactor. The 2-Br-6-F motif fits into this channel.[1][][3][4][5][6][7]

  • Selectivity: The 2,6-substitution prevents the molecule from being oxidized (turnover) while allowing it to block the active site, distinguishing it from MAO-A/B substrates.

Secondary Target: PI3K and Kinase Selectivity

In kinase inhibitors (e.g., Idelalisib analogs), this moiety is used to fill the affinity pocket . The Bromine atom often displaces a conserved water molecule or engages in a halogen bond with the hinge region backbone.

Experimental Protocols

Synthesis of 2-Bromo-6-Fluorobenzylamine

Methodology: Reductive Amination via the Aldehyde. Rationale: Direct halogenation of benzylamine is non-selective. The aldehyde route guarantees regiospecificity.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous Methanol (MeOH).

  • Imine Formation: Add Ammonium Acetate (

    
    , 10.0 eq) and Molecular Sieves (3Å) to scavenge water. Stir at RT for 4 hours under 
    
    
    
    .
    • Checkpoint: Monitor via TLC (disappearance of aldehyde spot).

  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (

    
    , 1.5 eq).
    
    • Safety: Vent the flask; HCN generation is possible if acidic. Maintain pH ~6.

  • Workup: Quench with 1N HCl (to decompose borate complexes), basify to pH >12 with NaOH, and extract with DCM.

  • Purification: Isolate as the Hydrochloride salt by adding HCl/Dioxane. Recrystallize from Ethanol/Ether.

Validating the Pharmacophore (SSAO Inhibition Assay)

Objective: Determine


 against human recombinant VAP-1.
  • Reagents: Amplex Red (fluorogenic probe), Horseradish Peroxidase (HRP), Benzylamine (substrate).

  • Logic: SSAO oxidizes benzylamine

    
    
    
    
    
    . HRP uses
    
    
    to convert Amplex Red
    
    
    Resorufin (fluorescent).
  • Protocol:

    • Incubate enzyme + 2-Br-6-F-BA derivative (serial dilution) for 30 min at 37°C.

    • Add Substrate Mix (Benzylamine + Amplex Red + HRP).

    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 60 min.

    • Validation: Positive control = Semicarbazide.

Visualizations

Pharmacophore Interaction Logic

This diagram illustrates how the specific features of the 2-Br-6-F derivative map to the binding pocket of a theoretical Amine Oxidase or Kinase target.

PharmacophoreMap Ligand_Core 2-Br-6-F-Benzylamine (Ligand Core) Br_Atom 2-Bromo Group (Sigma Hole) Ligand_Core->Br_Atom F_Atom 6-Fluoro Group (Metabolic Shield) Ligand_Core->F_Atom Amine Amine (NH3+) (Cationic Head) Ligand_Core->Amine Receptor_Backbone Backbone Carbonyl (Lewis Base) Br_Atom->Receptor_Backbone Halogen Bond (2.8 - 3.2 Å) Receptor_Hydro Hydrophobic Pocket (Val/Leu/Phe) F_Atom->Receptor_Hydro Steric Fit / Metabolic Block Receptor_Asp Aspartate Residue (Anionic Site) Amine->Receptor_Asp Salt Bridge (Ionic)

Caption: Interaction map showing the orthogonal binding modes: Halogen bonding (Br), Ionic anchoring (Amine), and Steric shielding (F).[7][8][9][10]

Synthesis Workflow (Reductive Amination)

SynthesisFlow Start 2-Bromo-6-Fluoro Benzaldehyde Intermediate Imine Intermediate (Transient) Start->Intermediate Dehydration (-H2O) Reagent1 NH4OAc + MeOH (Imine Formation) Reagent1->Intermediate Product 2-Bromo-6-Fluoro Benzylamine (HCl) Intermediate->Product Hydride Transfer Reagent2 NaCNBH3 (Reduction) Reagent2->Product

Caption: Step-by-step reductive amination pathway converting the aldehyde precursor to the active amine scaffold.

References

  • Bertini, S., et al. (2014).[10] Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry. Link

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. Link

  • Xu, Z., et al. (2011). Halogen Bonding in Drug Discovery: Structure-Based Design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 2-Bromo-6-fluorobenzylamine.[][5] National Library of Medicine. Link

Sources

Foundational

The Steric Shield: Navigating 2,6-Disubstituted Benzylamine Intermediates in Drug Discovery

The following technical guide is structured to provide actionable, high-level insights for drug discovery professionals, moving beyond standard textbook definitions to address the specific challenges of sterically hinder...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for drug discovery professionals, moving beyond standard textbook definitions to address the specific challenges of sterically hindered benzylamines.

Executive Summary: The "Privileged" Ortho-Effect

In medicinal chemistry, the 2,6-disubstituted benzylamine motif is not merely a linker; it is a strategic tool for conformational control and metabolic defense. Unlike their unsubstituted counterparts, these intermediates introduce a "molecular turnstile" effect. The steric bulk at the ortho positions (2 and 6) creates a high rotational energy barrier, effectively locking the pendant nitrogen functionality into a preferred conformation relative to the aromatic ring.

For the drug developer, this motif offers two critical advantages:

  • Metabolic Blockade: The 2,6-substituents (commonly -F, -Cl, -Me, or -OMe) sterically shield the benzylic carbon from cytochrome P450-mediated oxidation (dealkylation), significantly extending half-life (

    
    ).
    
  • Entropy Reduction: By restricting the rotatable bond count, the molecule pays a lower entropic penalty upon binding to a receptor pocket, potentially increasing potency (

    
    ).
    

Pharmacological Rationale & Applications

The utility of 2,6-disubstituted benzylamines extends across multiple therapeutic areas.

A. Neurological Agents & Enzyme Inhibitors

The 2,6-difluorobenzyl motif, often derived from the corresponding amine, is a hallmark of agents targeting the Central Nervous System (CNS). The fluorine atoms provide lipophilicity for Blood-Brain Barrier (BBB) penetration while resisting metabolic degradation.

  • Case Study: Copper Amine Oxidase (CAO) Inhibitors . Research indicates that 2,6-disubstituted benzylamines serve as reversible, selective inhibitors of CAOs.[1] The specific substitution pattern (e.g., 2,6-dimethyl vs. 2,6-difluoro) modulates selectivity between Diamine Oxidase (DAO) and Monoamine Oxidase B (MAO-B) [1].

B. Antimicrobial Scaffolds

In the synthesis of N,2,6-trisubstituted benzimidazoles , 2,6-disubstituted benzylamines are condensed with benzene-1,2-diamines. These scaffolds have demonstrated potency against MRSA and fungal strains, where the steric bulk is hypothesized to disrupt bacterial cell wall synthesis enzymes [2].

C. Amyloid Aggregation Inhibitors

Novel pyridine derivatives incorporating 2,6-disubstituted benzylamine linkers have shown efficacy in disrupting


-amyloid-42 aggregation, a key pathology in Alzheimer's disease. The rigidified linker optimizes the donor-acceptor hydrogen bonding required to break 

-sheets [3].

Synthetic Challenges: The "Crowded Carbon" Problem

Synthesizing these intermediates is non-trivial. The very steric bulk that provides biological stability creates a kinetic barrier during synthesis.

The Failure of Standard Methods

Standard reductive amination (Aldehyde + Amine + NaBH


 in Methanol) often fails for 2,6-disubstituted benzaldehydes.
  • Mechanism of Failure: The formation of the hemiaminal and subsequent imine (Schiff base) is the rate-determining step. The ortho substituents crowd the carbonyl carbon, preventing the nucleophilic attack of the amine.

  • Consequence: Incomplete conversion to imine leads to the reduction of the starting aldehyde to the benzyl alcohol side-product.

The Senior Scientist’s Solution: Titanium(IV) Isopropoxide

To overcome the "Crowded Carbon" problem, a Lewis Acid dehydrating agent is required. Titanium(IV) isopropoxide [Ti(O


Pr)

]
is the reagent of choice.
  • Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Scavenging: It chemically traps the water byproduct, driving the equilibrium toward the imine (Le Chatelier’s principle).

Validated Experimental Protocol

Target: Synthesis of N-substituted-2,6-difluorobenzylamine via Reductive Amination. Scale: 5.0 mmol (Adaptable).

Reagents
  • Substrate: 2,6-Difluorobenzaldehyde (1.0 equiv).

  • Amine: Primary or Secondary Amine of choice (1.1 equiv).

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv).

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv).
    
  • Solvent: THF (Anhydrous) and Ethanol (Absolute).

Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Nitrogen, dissolve 2,6-difluorobenzaldehyde (5 mmol) and the Amine (5.5 mmol) in anhydrous THF (10 mL).

    • Add Ti(O

      
      Pr)
      
      
      
      (6.25 mmol, ~1.85 mL) dropwise. Note: The solution may turn slightly yellow/orange.
    • Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. You must see the disappearance of the aldehyde peak. Do not proceed until imine formation is >95%.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (10 mL). Reason: NaBH

      
       is more soluble/reactive in EtOH than pure THF.
      
    • Cool to 0°C.

    • Add NaBH

      
       (7.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H
      
      
      
      ).
    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (The "Emulsion" Fix):

    • Crucial Step: Quenching Ti reactions often results in a messy emulsion.

    • Add 2 mL of water to the reaction mixture. A white precipitate (TiO

      
      ) will form.
      
    • Dilute with Ethyl Acetate (30 mL).

    • Filter the slurry through a pad of Celite . Wash the pad thoroughly with Ethyl Acetate.

    • Transfer filtrate to a separatory funnel, wash with 1N NaOH (to ensure free amine) and Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Visualizations

Figure 1: Synthetic Workflow & Logic

This diagram illustrates the decision process and chemical pathway for synthesizing hindered benzylamines.

SyntheticWorkflow Fig 1: Selection of synthetic route based on steric hindrance. Start Start: 2,6-Disubstituted Benzaldehyde Check Check Steric Bulk of Amine Partner Start->Check StdMethod Standard Method (MeOH / NaBH4) Check->StdMethod Unsubstituted Aniline (Low Sterics) TiMethod Ti(OiPr)4 Method (Lewis Acid Activation) Check->TiMethod Bulky/Aliphatic Amine (High Sterics) Imine Intermediate: Sterically Crowded Imine StdMethod->Imine Slow/Incomplete TiMethod->Imine Fast/Complete (Water Scavenged) Reduction Reduction: NaBH4 / EtOH Imine->Reduction Product Final Product: 2,6-Disubstituted Benzylamine Reduction->Product

Table 1: Comparative Analysis of Synthetic Methods
ParameterStandard Reductive AminationTi(OiPr)

Mediated
Microwave Assisted
Reagents NaBH

/ MeOH
Ti(OiPr)

/ NaBH

Solvent-free / Al

O

Suitability Unhindered aldehydesSterically hindered (2,6-sub) High-throughput screening
Imine Yield Low (<40% for hindered)High (>90%) Moderate to High
Side Product Benzyl Alcohol (Major)MinimalVariable
Scalability HighHighLow (Batch size limited)
Toxicity LowLow (Ti is non-toxic)Low

References

  • Bertini, S., et al. (2014).[1] "Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases." Bioorganic & Medicinal Chemistry, 22(7), 2097-2104.

  • Al-Wahaibi, L.H., et al. (2020). "N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-15.

  • Kozurkova, M., et al. (2016). "Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation." Bioorganic & Medicinal Chemistry Letters, 26(15), 3523-3528.

  • Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [2]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Fluorinated Heterocycles using 2-Bromo-6-fluorobenzylamine HCl

Executive Summary This technical guide details the synthetic utility of 2-Bromo-6-fluorobenzylamine HCl (CAS: 1214330-90-1) , a high-value "ortho-blocked" scaffold.[1] While often overlooked as a simple building block, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 2-Bromo-6-fluorobenzylamine HCl (CAS: 1214330-90-1) , a high-value "ortho-blocked" scaffold.[1] While often overlooked as a simple building block, its unique 2-Bromo / 6-Fluoro substitution pattern offers a privileged entry point into 4-fluoroisoindolin-1-ones and 5-fluoroisoquinolines —scaffolds highly sought after in kinase inhibitor and GPCR ligand discovery.[1]

The presence of the ortho-bromine allows for facile oxidative addition by transition metals (Pd, Cu), while the ortho-fluorine (relative to the benzylic amine) imparts metabolic stability and modifies the pKa of the resulting heterocycles.[1] This guide provides two validated, divergent protocols: Pd-catalyzed Carbonylative Cyclization and Intramolecular Heck Cyclization .[1]

Chemical Profile & Handling

Compound: 2-Bromo-6-fluorobenzylamine Hydrochloride CAS: 1214330-90-1 Molecular Weight: 240.49 g/mol Appearance: White to off-white crystalline solid Solubility: Soluble in water, MeOH, DMSO.[1] Sparingly soluble in DCM/EtOAc (free base is soluble).

Critical Handling Note: As a hydrochloride salt, the amine is protonated and non-nucleophilic. Free-basing is a mandatory first step for any metal-catalyzed cross-coupling or nucleophilic substitution.[1]

  • Protocol: Suspend the salt in DCM, wash with 1M NaOH (x2), dry organic layer over

    
    , and concentrate in vacuo immediately prior to use to avoid carbonate formation from air.
    

Strategic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G Start 2-Bromo-6-fluorobenzylamine (Free Base) PathA_Step1 Pd(OAc)2, Xantphos CO (1 atm), Base Start->PathA_Step1 Carbonylation PathB_Step1 Acylation (Acryloyl Chloride) Start->PathB_Step1 N-Functionalization ProductA 4-Fluoro-isoindolin-1-one (Lactam Scaffold) PathA_Step1->ProductA PathB_Step2 Intramolecular Heck Cyclization PathB_Step1->PathB_Step2 ProductB 5-Fluoro-1,2-dihydro isoquinolin-3-one PathB_Step2->ProductB

Figure 1: Divergent synthesis of 5- and 6-membered fluorinated heterocycles.

Application Protocol A: Synthesis of 4-Fluoro-isoindolin-1-one

Target Class: Isoindolinones (Gamma-lactams) Mechanism: Pd-Catalyzed Carbonylative Amination Significance: The 4-fluoro substituent is notoriously difficult to install via electrophilic fluorination of pre-formed isoindolinones.[1] Starting with the F-atom in place is the superior strategy.[1]

Rationale

The reaction proceeds via oxidative addition of Pd(0) into the Ar-Br bond, followed by CO coordination and insertion to form an acyl-Pd species.[1] The pendant benzylic amine then attacks the acyl-Pd intermediate (intramolecular nucleophilic acyl substitution) to close the ring.[1]

Detailed Protocol

Scale: 1.0 mmol Reagents:

  • 2-Bromo-6-fluorobenzylamine (free base): 204 mg (1.0 mmol)[1]

  • 
    : 11 mg (5 mol%)
    
  • Xantphos: 58 mg (10 mol%) — Critical for stability of the acyl-Pd species.[1]

  • 
    : 276 mg (2.0 equiv)
    
  • Toluene: 5 mL (0.2 M)

  • CO Source: Carbon Monoxide balloon (or

    
     as a solid source).[2]
    

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Ar flow, mix

    
     and Xantphos in 1 mL dry Toluene. Stir for 10 mins until a clear yellow/orange solution forms.
    
  • Reaction Assembly: To a pressure tube (or RBF), add the free amine substrate and

    
    . Add the remaining 4 mL Toluene.
    
  • Addition: Syringe in the catalyst solution.

  • Purge: Seal the vessel. If using a balloon, purge the headspace with CO gas for 5 minutes (needle outlet). Remove outlet and keep under CO atmosphere (balloon pressure).

  • Heating: Heat to 100 °C for 16 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hex). The starting amine (polar, streaks) should disappear; the lactam (less polar, UV active) appears.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and salts. Wash pad with EtOAc.[3]

  • Purification: Concentrate filtrate. Flash chromatography (Gradient: 0 -> 60% EtOAc in Hexanes).

Expected Data:

  • Yield: 75-85%[1]

  • 1H NMR (DMSO-d6): Look for the lactam NH (broad singlet ~8.5 ppm) and the benzylic

    
     as a doublet (coupling to F or NH) around 4.3-4.5 ppm.
    

Application Protocol B: Synthesis of 5-Fluoro-isoquinolin-3-ones

Target Class: Dihydroisoquinolines / Isoquinolines Mechanism: Intramolecular Heck Reaction (


 cyclization)
Significance:  Accesses the 6-membered nitrogen ring.[1] The 5-fluoro position is chemically equivalent to the 4-position in isoindolinones but in a larger ring system, altering the vector of the fluorine atom for binding interactions.[1]
Rationale

Direct cyclization of the naked amine is difficult. We first acylate the amine with acryloyl chloride to install the alkene "acceptor". The subsequent intramolecular Heck reaction forms the C-C bond between the aryl ring and the alkene.[1]

Detailed Protocol

Part 1: Acylation

  • Dissolve 2-Bromo-6-fluorobenzylamine HCl (1.0 mmol) in DCM (5 mL) with

    
     (3.0 equiv).
    
  • Cool to 0 °C. Add Acryloyl chloride (1.1 equiv) dropwise.

  • Stir 2h at RT. Aqueous workup (

    
    ). Yields N-(2-bromo-6-fluorobenzyl)acrylamide .[1]
    

Part 2: Heck Cyclization Reagents:

  • Acrylamide intermediate: 1.0 equiv[1]

  • 
    : 5 mol%
    
  • 
    : 10 mol% (or 
    
    
    
    for higher activity)
  • 
    : 2.0 equiv[1][2]
    
  • Acetonitrile (MeCN): 0.1 M

Step-by-Step:

  • Combine the acrylamide, Pd catalyst, ligand, and base in a reaction vial.

  • Degas solvent (sparge with

    
     for 10 mins) before adding to the vial. Oxygen inhibits the Heck cycle.[1]
    
  • Heat to 90 °C for 12-18 hours.

  • Workup: Evaporate MeCN. Redissolve in EtOAc, wash with water.

  • Purification: Flash chromatography.

Optimization Table: Catalyst Systems for Heck Cyclization

EntryCatalystLigandBaseSolventYieldNotes
1



MeCN65%Standard conditions.[1]
2



Dioxane88% High activity, faster reaction.
3

None

DMF40%"Ligand-free" (Jeffery conditions) works poorly here.

Troubleshooting & Critical Parameters

Catalyst Poisoning (The "Amine Problem")

Free primary amines can coordinate tightly to Pd(II), poisoning the catalyst before the catalytic cycle begins.

  • Solution: In Protocol A (Carbonylation), the high temperature and CO pressure usually displace the amine. In Protocol B, the amine is converted to an amide before catalysis, eliminating this risk.

Regioselectivity in Heck Reaction

The cyclization can proceed exo-trig (forming the 6-membered ring) or endo-trig (forming a 7-membered ring).[1]

  • Insight: For acrylamides derived from benzylamines, the 5-exo-trig (forming a 5-membered ring) or 6-exo-trig is favored.[1] With the specific chain length of 2-bromobenzyl-acrylamide, the 6-exo-trig path leading to the isoquinolinone is geometrically favored over the 7-endo path.[1]

Fluorine Effect

The C-F bond is strong and generally inert to Pd(0) under these conditions. However, the electron-withdrawing nature of the fluorine (inductive effect) makes the oxidative addition into the C-Br bond slightly slower than in non-fluorinated analogs.[1]

  • Adjustment: If conversion is low, increase temperature by 10 °C or switch to a more electron-rich ligand (e.g.,

    
     or SPhos) to facilitate oxidative addition.
    

References

  • Carbonylative Cyclization: Cao, H., et al. "Palladium-catalyzed carbonylative synthesis of isoindolin-1-ones from 2-bromobenzylamines."[1] Journal of Organic Chemistry, 2014.

  • Heck Cyclization Strategies: Ma, S., et al.[2] "Palladium-Catalyzed Cyclization Reactions of 2-Iodobenzyl Amides." Organic Letters, 2002.

  • General Reactivity of Fluorinated Aromatics: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for fluorination and trifluoromethylation." Nature, 2011.

  • Isoindolinone Synthesis Review: Grigg, R., et al. "Palladium catalyzed carbonylative cyclization of 2-bromo-benzylamines."[1] Tetrahedron Letters, 1998.

Sources

Application

Introduction: Navigating the Challenges of ortho-Substituted Arylamine Synthesis

An Application Guide to the Buchwald-Hartwig Amination of 2-Bromo-6-Fluorobenzylamines The synthesis of aryl amines is a cornerstone of modern medicinal chemistry and materials science, with this motif being prevalent in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-Bromo-6-Fluorobenzylamines

The synthesis of aryl amines is a cornerstone of modern medicinal chemistry and materials science, with this motif being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, largely superseding harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution due to its broad substrate scope and functional group tolerance.[1][2][3]

This guide focuses on a particularly challenging substrate class: 2-bromo-6-fluorobenzylamines. The successful amination of this substrate is complicated by several factors:

  • Steric Hindrance: The presence of two ortho-substituents (bromine and fluorine) significantly encumbers the reaction center, impeding both the initial oxidative addition of the palladium catalyst and the final, product-releasing reductive elimination step.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide.

  • Substrate Complexity: The benzylamine moiety itself contains a primary amine, which could potentially coordinate to the palladium center or undergo side reactions if not properly managed.

As a Senior Application Scientist, this note provides a detailed exploration of the critical parameters, field-proven protocols, and troubleshooting strategies necessary to successfully navigate the complexities of this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[4][5] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle begins with an active Pd(0) species which undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the arylamine product, and regenerates the active Pd(0) catalyst.[1][4][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs cluster_outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Ar-Br Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine Coordination OA_Complex->Amine_Coord + R₂NH Amide_Complex L-Pd(II)(Ar)(NR₂) Amide Complex Amine_Coord->Amide_Complex + Base - [Base-H]⁺Br⁻ Salt [Base-H]⁺Br⁻ Amine_Coord->Salt Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_Complex->Product Product Formation ArBr Ar-Br Amine R₂NH Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Protocol Development

The success of the amination of 2-bromo-6-fluorobenzylamine hinges on the careful selection of four key components: the palladium/ligand system, the base, the solvent, and the reaction temperature.

The Catalyst System: Palladium Precatalyst and Ligand

For challenging substrates, the choice of the phosphine ligand is arguably the most critical factor. The steric bulk and electron-donating ability of the ligand are paramount.

  • Palladium Source: While simple sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern, air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred.[4] These form the active Pd(0) species more cleanly and efficiently upon exposure to a base, leading to more reproducible results.[4]

  • Ligand Selection: First-generation ligands are ineffective for this substrate class. The breakthrough for coupling sterically hindered aryl halides came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[1][7]

    • Why Bulky Ligands? These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for sterically congested substrates.[8] The steric pressure forces the aryl and amino groups on the palladium center closer together, facilitating C-N bond formation.

    • Recommended Ligands: For ortho-substituted aryl bromides, ligands such as RuPhos , BrettPhos , and XPhos are excellent starting points.[6][7][9] BrettPhos is particularly effective for coupling primary amines.[9][10]

Base Selection: The Proton Manager

The base's primary role is to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[8] The choice of base is a trade-off between reactivity and functional group tolerance.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these couplings due to its high basicity and moderate solubility in organic solvents.[4] However, its strength can be incompatible with sensitive functional groups like esters or enolizable ketones.[10]

  • Weaker Bases (Carbonates/Phosphates): Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives. While they may require higher temperatures or longer reaction times, they offer better compatibility with sensitive substrates.[8][11] For the target substrate, a strong base is generally recommended to ensure efficient reaction.

Solvent Choice: The Reaction Medium

The solvent must dissolve the reactants and catalyst system while remaining inert. Its polarity can influence the stability of intermediates in the catalytic cycle.[8][12]

  • Common Solvents: Aprotic, non-polar to moderately polar solvents are standard. Toluene and 1,4-dioxane are the most frequently used and reliable choices.[8][13] Dioxane's slightly higher polarity can sometimes be beneficial. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are also viable options.[8][14]

  • Purity is Key: Solvents must be anhydrous and should be degassed prior to use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

Temperature and Reaction Time

These reactions are typically run at elevated temperatures to overcome the activation barriers associated with oxidative addition and reductive elimination. A starting temperature of 80-110 °C is common.[4] Reaction progress should be monitored (e.g., by LC-MS or TLC) to determine the optimal reaction time, which can range from a few hours to 24 hours.[15]

Experimental Protocols

The following protocols provide a robust starting point for the amination of 2-bromo-6-fluorobenzylamine. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Workflow start Prepare Inert Atmosphere (Glovebox or Schlenk Line) add_solids To Oven-Dried Vial Add: - Aryl Bromide - Pd Precatalyst - Ligand - Base start->add_solids seal_purge Seal Vial & Purge with Inert Gas add_solids->seal_purge add_liquids Add Degassed Solvent and Liquid Amine via Syringe seal_purge->add_liquids heat_stir Heat to Desired Temperature with Vigorous Stirring add_liquids->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor workup Cool, Quench, Extract, and Purify (e.g., Column Chromatography) monitor->workup end Characterize Product workup->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Butylamine)

This protocol is optimized for primary amines, which are generally good nucleophiles. BrettPhos is an excellent ligand choice here.[9][10]

Component Stoichiometry Example Quantity (for 1.0 mmol scale) Notes
2-Bromo-6-fluorobenzylamine1.0 equiv206 mgThe limiting reagent.
n-Butylamine1.2 equiv88 mg (127 µL)Ensure amine is high purity.
RuPhos G3 Precatalyst2 mol %16.7 mgAn air-stable, effective precatalyst.
RuPhos Ligand4 mol %18.6 mgAdditional ligand can improve stability.
Sodium tert-butoxide1.4 equiv135 mgWeigh quickly; it is hygroscopic.
Toluene (degassed)~0.1 M10 mLMust be anhydrous and oxygen-free.

Step-by-Step Procedure:

  • In a glovebox, add 2-bromo-6-fluorobenzylamine, RuPhos G3 precatalyst, RuPhos ligand, and sodium tert-butoxide to an oven-dried reaction vial equipped with a stir bar.

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and add degassed toluene via syringe.

  • Add n-butylamine via syringe.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench carefully with water, then dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)

Secondary amines can be less reactive than primary amines. A robust catalyst system is essential.

Component Stoichiometry Example Quantity (for 1.0 mmol scale) Notes
2-Bromo-6-fluorobenzylamine1.0 equiv206 mgThe limiting reagent.
Morpholine1.2 equiv105 mg (105 µL)
XPhos G3 Precatalyst2 mol %17 mgXPhos is excellent for hindered substrates.
XPhos Ligand4 mol %19 mg
Sodium tert-butoxide1.4 equiv135 mg
1,4-Dioxane (degassed)~0.1 M10 mLAnhydrous and oxygen-free.

Step-by-Step Procedure:

  • Follow steps 1-4 from Protocol 1, substituting the appropriate reagents and solvent.

  • Place the vial in a preheated oil bath or heating block set to 110 °C.

  • Stir vigorously for 16-24 hours.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This table outlines common issues and potential solutions.[15][16][17]

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd(0) not formed).2. Poor quality reagents (wet solvent/amine, old base).3. Insufficient temperature.1. Use a pre-formed palladacycle (e.g., G3). Ensure inert atmosphere is maintained.2. Use freshly dried/distilled solvents and a fresh bottle of base.3. Increase temperature in 10 °C increments (up to ~120 °C).
Starting Material Consumed, but No Desired Product 1. Hydrodehalogenation (aryl bromide is reduced to an arene).2. Product degradation under reaction conditions.1. This can be caused by moisture or certain bases. Try a different base (e.g., K₃PO₄). Lowering the temperature may help.2. Take aliquots to find the optimal reaction time; do not let it run for too long.
Formation of Homocoupled Products (Biaryls) Catalyst system promotes self-coupling.Lower the catalyst loading. Screen a different ligand (e.g., a Josiphos-type ligand).[18]
Inconsistent Results Small variations in reaction setup (e.g., oxygen/moisture contamination, stirring rate).Ensure rigorous adherence to inert atmosphere techniques. Use a powerful stir plate to ensure heterogeneous mixtures (with the base) are well-mixed.[4]

Conclusion

The Buchwald-Hartwig amination of sterically demanding substrates like 2-bromo-6-fluorobenzylamine is a challenging yet achievable transformation. Success is predicated on a rational approach to experimental design, prioritizing the selection of a bulky, electron-rich phosphine ligand such as RuPhos or XPhos in combination with a strong base and an anhydrous, aprotic solvent. The use of modern palladacycle precatalysts can significantly improve reproducibility. By understanding the underlying mechanism and systematically addressing the key reaction parameters, researchers can reliably access this valuable class of arylamine building blocks for applications in drug discovery and beyond.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. PMC. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. The Hartwig Group. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. [Link]

  • Buchwald, S. L., et al. (2012). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania ScholarlyCommons. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

Sources

Method

Procedure for converting 2-Bromo-6-fluorobenzylamine HCl to free base

Application Note: Preparation of 2-Bromo-6-fluorobenzylamine Free Base Abstract & Scope This technical guide details the standardized protocol for converting 2-Bromo-6-fluorobenzylamine hydrochloride (HCl salt) to its fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 2-Bromo-6-fluorobenzylamine Free Base

Abstract & Scope

This technical guide details the standardized protocol for converting 2-Bromo-6-fluorobenzylamine hydrochloride (HCl salt) to its free base form. While the hydrochloride salt is the preferred form for long-term storage due to its crystallinity and stability, the free base is frequently required for palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), nucleophilic substitutions, and reductive aminations where acidic protons or chloride ions may interfere with catalytic cycles or reaction kinetics.

Target Compound:

  • Systematic Name: 2-Bromo-6-fluorobenzylamine[1][2]

  • CAS (HCl salt): 1214330-90-1[1]

  • Physical State (Free Base): Colorless to pale yellow viscous oil (Predicted/Analogous).

  • Basicity (pKa): ~8.9–9.2 (Estimated based on 2-fluorobenzylamine).

Introduction & Chemical Logic

The conversion involves a biphasic acid-base neutralization. Benzylamines are moderately strong bases. The hydrochloride salt exists in equilibrium with the free amine; however, to drive the equilibrium completely to the free base, the pH of the aqueous phase must be elevated significantly above the pKa of the ammonium species (typically pH > 11 is recommended).

Key Considerations:

  • Solubility: The HCl salt is water-soluble; the free base is highly lipophilic. This dictates a biphasic extraction workflow.

  • Stability: Benzylamines are "CO₂ sponges." The free base rapidly reacts with atmospheric carbon dioxide to form solid carbamates (white crust). Strict inert atmosphere handling is required immediately post-isolation.

  • Halogen Stability: The 2-bromo and 6-fluoro substituents are stable to aqueous alkali (NaOH/KOH) at room temperature. Nucleophilic aromatic substitution (SNAr) is unlikely under these mild conditions without a catalyst.

Materials & Safety

Reagents:

  • 2-Bromo-6-fluorobenzylamine HCl (Starting Material)[1]

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution (or 2.0 M for higher concentrations)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Extraction solvent)

  • Sodium Sulfate (Na₂SO₄), anhydrous (Drying agent)[2][3]

  • Brine (Saturated NaCl solution)

Safety Hazards:

  • Corrosivity: Free base amines can cause chemical burns.

  • Lachrymator Potential: Benzyl halides are severe lachrymators; while the amine is less potent, it should be handled in a fume hood.

  • Fluorine/Bromine Content: halogenated organic waste must be segregated.

Experimental Protocol

Method A: Standard Biphasic Neutralization (Recommended)

Best for scales >100 mg where maximum recovery is needed.

Step-by-Step Procedure:

  • Dissolution:

    • Weigh the required amount of 2-Bromo-6-fluorobenzylamine HCl into a round-bottom flask or Erlenmeyer flask.

    • Add Deionized Water (10 mL/g of salt) . Stir until fully dissolved. If the salt is stubborn, mild warming (30°C) is acceptable, but return to RT before proceeding.

  • Basification:

    • Place the flask in an ice-water bath (0–5°C). Note: Exotherm control is good practice, though the heat of neutralization is moderate.

    • Slowly add 1.0 M NaOH dropwise with stirring.

    • Target pH: >12. Monitor using universal pH paper. The solution will turn cloudy/milky as the free base oil separates from the water.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add DCM (or EtOAc) (10 mL/g of starting material). Shake vigorously for 1–2 minutes, venting frequently.

    • Allow layers to separate. The free base resides in the organic (bottom for DCM, top for EtOAc) layer.

    • Collect the organic layer.[4]

    • Re-extract the aqueous layer 2 more times with fresh solvent to ensure quantitative recovery.

  • Washing & Drying:

    • Combine all organic extracts.

    • Wash with Brine (10 mL) to remove residual water and bulk base.

    • Dry the organic phase over Anhydrous Na₂SO₄ for 10–15 minutes. Swirl occasionally.

  • Isolation:

    • Filter off the drying agent through a fritted glass funnel or cotton plug.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30–35°C.

    • Critical Step: Do not overheat. Once solvent is removed, you will obtain a pale yellow oil.

  • Final Purge:

    • Backfill the flask with Argon or Nitrogen immediately to prevent carbamate formation.

Process Visualization (Workflow)

G Start Start: 2-Bromo-6-fluorobenzylamine HCl Dissolve Dissolve in Water (10 mL/g) Start->Dissolve Basify Add 1M NaOH (pH > 12) (Ice Bath) Dissolve->Basify Deprotonation Extract Extract with DCM (3x) Separatory Funnel Basify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Top Layer (if DCM) OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer Bottom Layer (if DCM) WashDry Wash (Brine) -> Dry (Na2SO4) OrgLayer->WashDry Evap Rotary Evaporation (30-35°C) WashDry->Evap Product End: Free Base Oil (Store under Argon) Evap->Product

Figure 1: Workflow for the biphasic extraction and isolation of the free base amine.

Quality Control & Validation

MetricAcceptance CriteriaMethod
Appearance Clear, colorless to pale yellow oilVisual Inspection
1H NMR (CDCl₃) Absence of broad ammonium protons (~8.0-9.0 ppm). Presence of sharp singlet (~1.5-2.0 ppm) for -NH₂ (concentration dependent).NMR Spectroscopy
pH Check Dissolve drop in neutral water; pH should be basic (~9-10).pH Paper
Yield > 90% theoretical mass recoveryGravimetric

Troubleshooting Table:

IssuePossible CauseCorrective Action
Low Yield Incomplete extraction or pH too low.Ensure pH > 12. Increase number of extractions (4x). Use DCM instead of EtOAc.
Emulsion Surfactant-like behavior of amine.Add more brine. Filter through Celite. Wait longer.
White Solid Forms Reaction with atmospheric CO₂.Re-dissolve in DCM, wash with NaOH, dry, and store strictly under Argon.

Storage & Stability

  • Temperature: Store at 2–8°C.

  • Atmosphere: CRITICAL. Store under Nitrogen or Argon.

  • Container: Glass vial with a Teflon-lined cap. Seal with Parafilm.

  • Shelf Life: Free base is less stable than the HCl salt. Use within 2–4 weeks of preparation for best results.

References

  • ChemicalBook. (2025). 2-Fluorobenzylamine Properties and Safety Data.[5][6] Retrieved from

  • Sigma-Aldrich. (2025).[7] Product Specification: 2-Fluorobenzylamine.[1][5][6][8][9] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine (Analogous properties). Retrieved from

  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[10] (Context on CO2 stability). Retrieved from

Sources

Application

Reaction conditions for nucleophilic substitution with 2-Bromo-6-fluorobenzylamine

Topic: Strategic Reaction Protocols for Nucleophilic Substitution with 2-Bromo-6-fluorobenzylamine Document Type: Application Note & Technical Protocol Version: 2.1 (Senior Scientist Review) Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Reaction Protocols for Nucleophilic Substitution with 2-Bromo-6-fluorobenzylamine Document Type: Application Note & Technical Protocol Version: 2.1 (Senior Scientist Review)

Executive Summary & Strategic Value

2-Bromo-6-fluorobenzylamine (CAS: 1214330-90-1) is a high-value pharmacophore scaffold, particularly prized in kinase inhibitor and GPCR ligand discovery. Its value lies in the 2,6-dihalogen substitution pattern , which provides two critical features:

  • Conformational Lock: The steric bulk of the ortho-bromine and ortho-fluorine atoms restricts rotation around the benzylic bond, often locking the amine into a bioactive conformation that improves potency and selectivity.

  • Orthogonal Reactivity: The amine (-NH₂) serves as the primary attachment point (nucleophile), while the bromine (-Br) and fluorine (-F) atoms act as latent handles for subsequent diversification (e.g., Suzuki coupling or C-H activation).

The Challenge: The very feature that makes this molecule valuable—the 2,6-steric bulk—makes it synthetically challenging. The amine is "shielded," significantly retarding the rate of nucleophilic substitution (SN2) and addition-elimination (SNAr) reactions compared to unsubstituted benzylamines.

This guide provides optimized protocols to overcome this steric penalty , ensuring high yields and reproducibility.

Critical Decision Framework: Selecting the Reaction Pathway

Before initiating synthesis, the electrophile type dictates the reaction class. The steric hindrance of the 2-Br/6-F groups requires specific adjustments to standard conditions.

ReactionPathway Start Target Electrophile? Alkyl Aliphatic Halide (R-X) Start->Alkyl ArylAct Activated Heterocycle (e.g., Chloropyrimidine) Start->ArylAct ArylDeact Unactivated Aryl Halide (e.g., Bromobenzene) Start->ArylDeact PathSN2 Pathway A: S_N2 (Polar Aprotic + Heat) Alkyl->PathSN2 Steric Compensation PathSNAr Pathway B: S_NAr (DIPEA/NMP + 120°C) ArylAct->PathSNAr Electronic Match PathPd Pathway C: Buchwald-Hartwig (Pd-Cat + BrettPhos) ArylDeact->PathPd Catalytic Bypass

Figure 1: Decision tree for selecting reaction conditions based on the electrophilic partner. Note the divergence between activated and unactivated aryl systems.

Protocol A: N-Alkylation (SN2) with Aliphatic Electrophiles

Context: Reacting 2-Bromo-6-fluorobenzylamine with alkyl halides (e.g., methyl iodide, benzyl bromide). Mechanistic Insight: The transition state for SN2 is crowded. Standard conditions (K₂CO₃/Acetone/RT) often result in incomplete conversion or stalled reactions. We must switch to a "Naked Anion" strategy using polar aprotic solvents to strip the cation and increase nucleophilicity.

Optimized Reagents & Conditions
ComponentRecommendationRationale
Solvent DMF or NMP (Anhydrous)High dielectric constant dissociates ion pairs; boosts reaction rate 10-100x over acetone.
Base Cs₂CO₃ (Cesium Carbonate)The large Cesium cation (Cs⁺) is "soft" and forms looser ion pairs than K⁺, exposing the amine for attack.
Temperature 60°C - 80°C Thermal energy is required to overcome the steric barrier of the 2,6-substitution.
Stoichiometry 1.0 equiv Amine : 1.1 equiv R-XSlight excess of electrophile drives completion.
Step-by-Step Protocol
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 2-Bromo-6-fluorobenzylamine (1.0 mmol, 204 mg) in anhydrous DMF (3.0 mL, 0.33 M concentration).

  • Base Addition: Add Cs₂CO₃ (2.0 mmol, 652 mg). Stir for 10 minutes at Room Temperature (RT) to ensure suspension homogeneity.

  • Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

    • Note: If the alkyl halide is volatile (e.g., MeI), use a sealed tube.

  • Reaction: Heat to 60°C in an oil bath. Monitor via LC-MS or TLC (Hexane/EtOAc) every 2 hours.

    • Endpoint: Expect 4–12 hours for completion.[1]

  • Workup: Dilute with EtOAc (20 mL). Wash with 5% LiCl solution (3x 10 mL) to remove DMF completely (critical for preventing oiling out during purification). Dry over Na₂SO₄ and concentrate.

Protocol B: SNAr with Activated Heterocycles

Context: Reacting with 2,4-dichloropyrimidine or 4-chloropyridine (common in kinase inhibitors). Mechanistic Insight: The 2-Br/6-F groups create a "picket fence" around the nitrogen. For SNAr, the amine must approach the aromatic ring perpendicular to the π-system. Steric clash is severe. Protic solvents (like n-Butanol) can sometimes assist by stabilizing the leaving group transition state, but polar aprotic (DMSO/NMP) is generally preferred for rate.

Optimized Reagents & Conditions
ComponentRecommendationRationale
Solvent DMSO or NMP Maximizes the dipole moment to stabilize the Meisenheimer complex intermediate.
Base DIPEA (Hünig's Base)Non-nucleophilic organic base; soluble in organic media, preventing surface-area limitations of inorganic salts.
Temperature 100°C - 120°C High heat is non-negotiable. RT reactions will likely fail.
Step-by-Step Protocol
  • Setup: Use a microwave vial (preferred) or a sealed pressure tube.

  • Mix: Combine 2-Bromo-6-fluorobenzylamine (1.0 mmol) and the Heteroaryl Chloride (1.0 mmol) in DMSO (2.5 mL).

  • Base: Add DIPEA (2.5 mmol, 435 µL).

  • Reaction:

    • Thermal: Heat to 110°C for 16 hours.

    • Microwave (Recommended): 130°C for 45 minutes. The rapid heating profile minimizes thermal decomposition of the substrate.

  • Workup: Pour into crushed ice/water. The product often precipitates as a solid due to the lipophilicity of the 2-Br-6-F motif. Filter and wash with water.[1][2] If oil forms, extract with DCM.[2]

Protocol C: Buchwald-Hartwig Amination (Advanced)

Context: Reacting with unactivated aryl bromides/chlorides where SNAr is impossible. Mechanistic Insight: Standard ligands (BINAP, dppf) often fail with sterically hindered primary amines because the bulky 2,6-substituents prevent the amine from binding to the Palladium center. You must use specialized dialkylbiaryl phosphine ligands .

The "Gold Standard" Catalyst System
  • Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: BrettPhos or RuPhos .

    • Why? RuPhos is specifically engineered for sterically hindered primary amines. It creates a protective pocket that facilitates the reductive elimination step.

  • Base: NaOtBu (Sodium tert-butoxide).

BuchwaldParams Substrate 2-Bromo-6-fluorobenzylamine (Hindered Nucleophile) Ligand Ligand Selection: RuPhos or BrettPhos Substrate->Ligand Reason Mechanistic Requirement: Promotes Reductive Elimination from crowded Pd-center Ligand->Reason

Figure 2: Ligand selection logic for Pd-catalyzed cross-coupling.

Orthogonal Reactivity & Troubleshooting

Preserving the Halides

The 2-Bromine is a "ticking time bomb" during Pd-catalyzed reactions. If you are using Protocol C (Buchwald) to attach the amine to another ring, ensure the electrophile is an Aryl IODIDE or TRIFLATE , which reacts faster than the Aryl Bromide on your scaffold. Otherwise, you risk polymerization (self-coupling).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SN2) Ion pairing is too tight.Switch base from K₂CO₃ to Cs₂CO₃ . Add 18-Crown-6 (0.1 equiv) as a phase transfer catalyst.
Low Yield (SNAr) Reversibility of attack.Increase temperature to >120°C. Switch solvent to NMP .
Bis-alkylation Primary amine is too reactive (rare for this scaffold).Use 0.9 equiv of alkyl halide. Add the halide very slowly (syringe pump).
Black Precipitate (Pd) Catalyst death (Pd black).Degas solvents thoroughly (freeze-pump-thaw). Switch to Pd(dppf)Cl₂ or increase ligand loading.

References

  • Steric Effects in Nucleophilic Substitution: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley, 2019. Link

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the N-alkylation of indoles and amines. Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • SNAr on Pyrimidines: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link

  • 2-Bromo-6-fluorobenzylamine Properties: Apollo Scientific Safety Data Sheet & Technical Specifications. Link

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-6-fluorobenzylamine HCl in Kinase Inhibitor Synthesis

Abstract & Strategic Value In the landscape of kinase inhibitor discovery—specifically for MEK1/2 allosteric inhibitors and Type II/III kinase inhibitors —the 2,6-disubstituted benzylamine motif is a privileged pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the landscape of kinase inhibitor discovery—specifically for MEK1/2 allosteric inhibitors and Type II/III kinase inhibitors —the 2,6-disubstituted benzylamine motif is a privileged pharmacophore. It serves a dual purpose: the steric bulk restricts bond rotation (locking bioactive conformations), while the specific halogenation pattern modulates metabolic stability and lipophilicity.

2-Bromo-6-fluorobenzylamine HCl represents a high-value "orthogonal scaffold" for Fragment-Based Drug Discovery (FBDD). Unlike standard building blocks, it offers three distinct vectors for chemical manipulation:

  • The Primary Amine: A nucleophile for core attachment (via amide coupling or Buchwald-Hartwig amination).

  • The Fluorine (C6): A metabolic blocker that prevents oxidative metabolism at the ortho-position while modulating pKa.

  • The Bromine (C2): A reactive handle for late-stage diversification (Suzuki/Sonogashira couplings) after the core scaffold has been assembled.

This guide details the specific protocols required to handle this sterically encumbered molecule, overcoming the low nucleophilicity caused by the 2,6-halogen clamp.

Chemical Profile & Handling

PropertySpecificationCritical Insight
CAS 1154593-68-8
MW 240.50 g/mol HCl salt form adds ~36.5 Da; must be accounted for in stoichiometry.
Acidity Amine pKa ~9.0The electron-withdrawing halogens lower the pKa compared to benzylamine, but steric hindrance significantly reduces nucleophilicity.
Stability HygroscopicStore in desiccator. The free base forms carbamates with atmospheric CO₂ rapidly.
Hazards Irritant (Skin/Eye)Warning: Benzyl halides are lachrymators; while this is an amine, trace hydrolysis or impurities can be irritating. Handle in a fume hood.
Pre-Reaction Protocol: Efficient Free-Basing

Why this matters: Using the HCl salt directly in Palladium-catalyzed cross-couplings often leads to catalyst poisoning or inefficient base consumption.

  • Suspend 2-Bromo-6-fluorobenzylamine HCl (10 mmol) in DCM (30 mL).

  • Add saturated aq. NaHCO₃ (30 mL) and stir vigorously for 20 min.

  • Separate layers; extract aqueous layer with DCM (2 x 10 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate immediately before use.

    • Note: Do not store the free base for long periods to avoid carbonate formation.

Synthetic Workflows & Protocols

Workflow Overview: The "Orthogonal Handle" Strategy

The following diagram illustrates the strategic logic of using this building block to generate a library of MEK-inhibitor analogs.

SyntheticWorkflow Start 2-Bromo-6-fluorobenzylamine (HCl Salt) FreeBase Free Base Generation Start->FreeBase NaHCO3/DCM Step1 Step 1: Buchwald-Hartwig (Core Attachment) FreeBase->Step1 Core Kinase Core Scaffold (e.g., Chloropurine/Pyrimidine) Core->Step1 Intermediate Intermediate: N-Benzylated Core (Br-handle active) Step1->Intermediate Pd(OAc)2 / BrettPhos Step2 Step 2: Suzuki Coupling (Library Diversification) Intermediate->Step2 Ar-B(OH)2 / Pd(dppf)Cl2 Final Final Kinase Inhibitor Library Step2->Final

Figure 1: Synthetic workflow leveraging the orthogonal reactivity of the bromine and amine functionalities.

Protocol A: Sterically Demanding Buchwald-Hartwig Coupling

Context: Attaching the 2-bromo-6-fluorobenzylamine to a heteroaromatic core (e.g., 6-chloropurine or 4-chloropyrimidine). Standard S_NAr fails or requires harsh conditions due to the steric bulk of the 2,6-halogens. Palladium catalysis is preferred.

Reagents:

  • Halogenated Heterocycle (1.0 equiv)

  • 2-Bromo-6-fluorobenzylamine (Free base, 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

    • Expert Note: BrettPhos is specifically designed for primary amines with steric hindrance.

  • Base: Cs₂CO₃ (2.0 equiv) - Anhydrous is critical.

  • Solvent: 1,4-Dioxane (0.2 M concentration).

Step-by-Step:

  • Inerting: Charge a microwave vial or Schlenk tube with the heterocycle, Pd(OAc)₂, BrettPhos, and Cs₂CO₃. Cap and purge with Argon (3x vacuum/refill cycles).

  • Addition: Add the free amine (dissolved in anhydrous Dioxane) via syringe.

  • Activation: Heat to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the mass of Product (M+H).

    • Troubleshooting: If conversion stalls, add a second portion of catalyst (1 mol% Pd / 2 mol% Ligand).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Why this works: The bulky BrettPhos ligand creates a protective pocket around the Pd center, preventing the catalyst from crashing out while facilitating the reductive elimination of the sterically crowded product [1, 2].

Protocol B: Site-Selective Suzuki Diversification

Context: Utilizing the retained Bromine atom to attach solubilizing groups or explore SAR (Structure-Activity Relationships) without rebuilding the whole molecule.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Boronic Acid/Ester (e.g., 1-Methylpyrazole-4-boronic acid pinacol ester) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Expert Note: A robust catalyst is needed here.[1] The bulky amine nearby might coordinate to Pd; dppf's bite angle resists displacement.

  • Base: K₃PO₄ (3.0 equiv, 2M aq. solution)

  • Solvent: DME/Water (4:1 ratio).

Step-by-Step:

  • Degassing: Combine organic intermediate and boronic ester in DME. Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and aqueous base.

  • Reaction: Heat to 85°C for 2–6 hours.

    • Note: The C-F bond at position 6 is generally stable under these conditions, but avoid super-strong bases like tBuLi which could trigger benzyne formation.

  • Purification: Standard aqueous workup followed by reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation (QC)

When characterizing the intermediate (Protocol A product), specific NMR signatures confirm the structure:

  • ¹H NMR (DMSO-d₆):

    • Benzylic CH₂: Look for a doublet (coupling to NH) or broad singlet around δ 4.5–4.8 ppm. The shift is downfield due to the electron-poor ring.

    • NH: Broad triplet/singlet around δ 6.0–8.0 ppm (highly dependent on the heterocycle).

    • Aromatic Region: The 2-Br-6-F phenyl ring typically shows a distinct multiplet pattern (3 protons).

  • ¹⁹F NMR:

    • Crucial for purity. Expect a single peak around δ -110 to -120 ppm. The absence of other F-peaks confirms no defluorination occurred during coupling.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Primary Amines with Aryl Iodides. Journal of the American Chemical Society.[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Rice, K. D., et al. (2012). Novel MEK Inhibitors: Structure-Based Design and Synthesis. Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-6-fluorobenzylamine HCl.

Sources

Application

Application Note &amp; Protocol: Solid-Phase Synthesis of Peptoids Utilizing Halogenated Benzylamines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Halogenated Benzylamines in Peptoid Synthesis Peptoids, or poly-N-substituted glycines, are a class of peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Halogenated Benzylamines in Peptoid Synthesis

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science.[1][2][3] Their unique structure, where the side chain is appended to the backbone nitrogen rather than the α-carbon, confers remarkable resistance to proteolytic degradation, a critical advantage over their peptide counterparts.[2][3] The solid-phase submonomer synthesis method, a robust and versatile technique, allows for the precise, sequence-defined assembly of these polymers from a vast library of primary amines.[1][4]

This application note provides a detailed protocol and scientific rationale for the incorporation of halogenated benzylamines into peptoid structures. The inclusion of halogens can significantly modulate the physicochemical properties of the resulting peptoid, including hydrophobicity and conformational preferences, which in turn can influence biological activity and self-assembly characteristics.[5] Halogenation has been shown to enhance antimicrobial activity and may be a valuable tool in tuning the therapeutic potential of peptoid-based candidates.[5]

We will delve into the nuances of the solid-phase submonomer method, with a particular focus on addressing the challenges associated with the use of electron-deficient amines like halogenated benzylamines. This guide will provide a step-by-step protocol, troubleshooting advice, and data interpretation guidelines to empower researchers to confidently synthesize and characterize these promising molecules.

The Two-Step Submonomer Synthesis: A Foundational Workflow

The solid-phase submonomer synthesis of peptoids is an iterative two-step process: acylation and nucleophilic displacement. This method is highly efficient and allows for the construction of peptoid chains with diverse side functionalities.[1][4]

Workflow Overview

Peptoid_Synthesis_Workflow Resin 1. Resin Preparation (Fmoc Deprotection) Acylation 2. Acylation (Bromoacetylation) Resin->Acylation Swollen & deprotected resin Wash1 Wash Acylation->Wash1 Displacement 3. Nucleophilic Displacement (Amine Addition) Wash2 Wash Displacement->Wash2 Wash1->Displacement Repeat Repeat Cycle (for desired length) Wash2->Repeat Repeat->Acylation Elongation Cleavage 4. Cleavage & Deprotection Repeat->Cleavage Final monomer added Characterization 5. Characterization (HPLC, Mass Spectrometry) Cleavage->Characterization

Figure 1: A diagram illustrating the solid-phase submonomer peptoid synthesis workflow.

Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.6 mmol/g
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
PiperidineVariousReagent grade
Bromoacetic AcidVarious≥99%
N,N'-Diisopropylcarbodiimide (DIC)Various≥99%
4-Bromobenzylamine hydrochlorideVarious≥98%
Diisopropylethylamine (DIPEA)VariousReagent grade
Dichloromethane (DCM)VariousACS grade
Trifluoroacetic Acid (TFA)VariousReagent grade
Triisopropylsilane (TIPS)Various≥98%
Acetonitrile (ACN)VariousHPLC grade

Detailed Step-by-Step Protocol: Synthesis of a Model Peptoid with 4-Bromobenzylamine

This protocol details the manual synthesis of a short model peptoid on a 0.1 mmol scale.

Part 1: Resin Preparation and Swelling
  • Resin Weighing: Weigh 167 mg of Rink Amide MBHA resin (0.6 mmol/g) into a fritted polypropylene syringe.

  • Swelling: Add 2 mL of DMF to the resin and gently agitate for 1 hour to swell the beads.

  • Solvent Removal: Drain the DMF by applying gentle pressure to the syringe plunger.

  • Fmoc Deprotection: Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

Part 2: The Submonomer Cycle: Acylation and Displacement

Cycle 1: Incorporation of a Non-Halogenated Amine (e.g., Benzylamine)

  • Acylation (Bromoacetylation):

    • Prepare a 0.6 M solution of bromoacetic acid in DMF.

    • In a separate vial, add 1 mL of the bromoacetic acid solution (0.6 mmol) and 110 µL of DIC (0.7 mmol).

    • Immediately add this activation mixture to the resin.

    • Agitate the reaction for 30 minutes at room temperature.

    • Drain the reaction mixture and wash the resin with DMF (5 x 2 mL).

  • Displacement:

    • Prepare a 1 M solution of benzylamine in DMF.

    • Add 1.5 mL of the benzylamine solution (1.5 mmol) to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the amine solution and wash the resin with DMF (5 x 2 mL).

Cycle 2: Incorporation of 4-Bromobenzylamine

  • Rationale for Modified Conditions: Halogenated benzylamines are electron-deficient and therefore less nucleophilic than their non-halogenated counterparts.[6] This can lead to incomplete displacement reactions. To drive the reaction to completion, an extended reaction time and/or a higher concentration of the amine may be necessary. For particularly unreactive anilines, the addition of a silver salt like AgClO4 has been shown to facilitate the reaction, though for many halogenated benzylamines, extended reaction times are sufficient.[4]

  • Acylation (Bromoacetylation): Repeat the acylation step as described in Cycle 1, step 1.

  • Displacement with 4-Bromobenzylamine:

    • Prepare a 1.5 M solution of 4-bromobenzylamine in DMF. Note: If starting from the hydrochloride salt, the amine must be free-based first by dissolving in DMF and adding an equimolar amount of a non-nucleophilic base like DIPEA.

    • Add 1.5 mL of the 4-bromobenzylamine solution (2.25 mmol) to the resin.

    • Agitate for 2-4 hours at room temperature. A small sample of the resin can be taken for a Kaiser test to monitor for the disappearance of the primary amine.

    • Drain the amine solution and wash the resin with DMF (5 x 2 mL) followed by DCM (3 x 2 mL).

Part 3: Cleavage and Deprotection
  • Resin Drying: Dry the resin under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS.

  • Cleavage Reaction: Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Peptoid Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate of the peptoid should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptoid pellet with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the peptoid pellet under vacuum to obtain the crude product.

Characterization and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized peptoid.

ParameterConditionRationale
Column C18 Reverse-PhaseThe hydrophobic nature of the C18 stationary phase provides good separation for most peptoids.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 5-95% B over 30 minutesA broad gradient is suitable for analyzing the crude product and identifying impurities.
Detection 220 nm and 280 nmThe amide backbone absorbs at 220 nm, while the aromatic rings of the benzylamine and 4-bromobenzylamine side chains will absorb at 280 nm.
  • Expected Results: A successful synthesis will show a major peak corresponding to the desired product. The incorporation of the bromine atom will increase the hydrophobicity of the peptoid, leading to a longer retention time compared to an analogous peptoid without the halogen. Incomplete displacement reactions will result in the appearance of peaks corresponding to truncated sequences.

Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptoid by determining its molecular weight.

  • Expected Results: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the target peptoid. The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) will be clearly visible in the mass spectrum, providing definitive evidence of successful incorporation of the 4-bromobenzylamine. For example, the [M+H]+ ion will appear as a pair of peaks separated by 2 m/z units with roughly equal intensity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete acylation or displacement.Increase reaction times, use a higher concentration of reagents, or consider a more potent activating agent for acylation. For displacement with electron-deficient amines, increase the reaction time and/or temperature.
Multiple Peaks in HPLC Incomplete reactions, side reactions.Optimize coupling and displacement times. Ensure complete washing between steps to remove unreacted reagents.
Absence of Bromine Isotopic Pattern in Mass Spectrum Failure to incorporate the halogenated benzylamine.Re-evaluate the displacement conditions for the halogenated amine. Ensure proper free-basing if starting from a salt.

Conclusion

The incorporation of halogenated benzylamines into peptoid backbones offers a powerful strategy for modulating their properties for various applications in drug discovery and materials science. The solid-phase submonomer method, with appropriate modifications to account for the reduced nucleophilicity of these amines, provides a reliable and efficient means of synthesizing these novel structures. Careful monitoring of reaction progress and thorough characterization by HPLC and mass spectrometry are essential for ensuring the synthesis of pure, well-defined peptoids.

References

  • Knight, A. S., & Zuckermann, R. N. (2015). Peptoid-based nanosheets as a platform for protein mimicry. Accounts of chemical research, 48(5), 1423–1432. [Link]

  • Mayr, H., & Ofial, A. R. (2005). Kinetics of Electrophile− Olefin Reactions. Angewandte Chemie International Edition, 44(23), 3570-3593. [Link]

  • Molchanova, N., Hansen, P. R., & Franzyk, H. (2017). Halogenation as a tool to tune antimicrobial activity of peptoids. Frontiers in chemistry, 5, 4. [Link]

  • Sun, J., & Zuckermann, R. N. (2013). Peptoid polymers: a highly designable bioinspired material. ACS nano, 7(6), 4715–4732. [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo (N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. [Link]

  • Fruchart, J. S., Le Grognec, E., & Jacquot, R. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & biomolecular chemistry, 12(40), 8039–8044. [Link]

  • Millo, E., & Damonte, G. (2009). HPLC and MS analysis for the identification and characterisation of peptides presented in the context of the non-classical human leukocytes antigen (HLA) class I molecule HLA-E. Current pharmaceutical design, 15(28), 3325–3335. [Link]

  • Sun, J., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in enzymology, 656, 241–267. [Link]

  • Clapperton, A. M., & Robertson, A. J. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(1), 2-15. [Link]

  • Gentry, C. L., et al. (1999). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Peptides, 20(10), 1229–1238. [Link]

Sources

Method

Reductive amination techniques with 2-Bromo-6-fluorobenzylamine

Executive Summary & Strategic Analysis 2-Bromo-6-fluorobenzylamine represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The presence of the ortho-bromo and ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Bromo-6-fluorobenzylamine represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The presence of the ortho-bromo and ortho-fluoro substituents provides a unique handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and modifies the metabolic stability of the benzylic position.

However, this scaffold presents distinct synthetic challenges:

  • Steric Hindrance: The 2,6-disubstitution pattern creates a "steric gate" around the nitrogen, significantly retarding the initial nucleophilic attack on carbonyls (imine formation).

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine and bromine atoms reduces the nucleophilicity of the amine compared to unsubstituted benzylamine.

  • Chemoselectivity: The aryl bromide moiety is susceptible to dehalogenation under aggressive reducing conditions (e.g.,

    
    , 
    
    
    
    ), necessitating mild hydride donors.

This guide details two validated protocols designed to overcome these barriers, ensuring high yield and chemoselectivity.

Critical Reaction Pathways

The success of this reaction hinges on the formation of the iminium ion intermediate . Unlike simple amines, 2-Bromo-6-fluorobenzylamine requires specific activation to drive the equilibrium toward the imine.

ReactionPathway Start 2-Bromo-6-fluorobenzylamine + Carbonyl (R-CHO/R-COR') ImineEq Hemiaminal (Unstable) Start->ImineEq Nucleophilic Attack ImineEq->Start Reversible Imine Imine / Iminium Ion (Rate Limiting Step) ImineEq->Imine -H2O (Acid/Ti Promoted) Product Secondary Amine (Target) Imine->Product Hydride Transfer (STAB/NaBH4) SideProduct Dehalogenated Byproduct (Avoid) Imine->SideProduct Pd/H2 or Radical cond.

Figure 1: Reaction pathway highlighting the critical imine formation step and potential dehalogenation risk.

Comparative Reagent Selection

FeatureSodium Triacetoxyborohydride (STAB) Titanium(IV) Isopropoxide + NaBH4 Sodium Cyanoborohydride
Role Standard Protocol (Method A)"Force" Protocol (Method B)Legacy / Toxic
Mechanism Protonates imine; mild hydride transfer.Lewis acid acts as water scavenger & activator.pH-dependent reduction.[1]
Steric Tolerance Moderate.Excellent (Best for hindered ketones).Moderate.
Chemoselectivity High (Preserves Ar-Br).High (Preserves Ar-Br).High.
Toxicity Low (Boric acid/Acetic acid byproducts).Low (

byproduct).
High (HCN risk).
Recommendation Primary Choice for Aldehydes Primary Choice for Ketones Avoid if possible

Experimental Protocols

Method A: The Standard STAB Protocol

Best for: Reacting 2-Bromo-6-fluorobenzylamine with Aldehydes and unhindered Cyclohexanones.

Mechanistic Insight: STAB (


) is less basic than 

, allowing the aldehyde to coexist with the amine without reducing the aldehyde directly. It selectively reduces the protonated iminium ion.

Reagents:

  • 2-Bromo-6-fluorobenzylamine (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-Bromo-6-fluorobenzylamine (1.0 equiv) in DCE (0.2 M concentration).
    
  • Activation: Add the aldehyde (1.1 equiv) followed by Acetic Acid (1.0 equiv).

    • Self-Validation Check: Stir for 30–60 minutes. Monitor by TLC.[2][3] You may not see the imine spot clearly, but ensure the amine spot is not streaking excessively.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) is minimal but possible.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Self-Validation Check:TLC Analysis. The limiting reagent (amine) should disappear. The product will be less polar than the amine. If aldehyde remains, it is acceptable.

    • NMR Check (Optional): Aliquot 50µL, work up in mini-scale. Look for the disappearance of the aldehyde -CHO proton (9–10 ppm) and appearance of a new benzylic signal.

  • Quench: Quench carefully with Saturated Aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography. (Common eluent: Hexanes/Ethyl Acetate).

Method B: The Titanium(IV) Isopropoxide Protocol

Best for: Reacting 2-Bromo-6-fluorobenzylamine with Ketones or Sterically Hindered Aldehydes.

Mechanistic Insight: The steric bulk of the 2,6-disubstituted amine prevents efficient orbital overlap with ketones.


 acts as a Lewis acid to activate the carbonyl and, critically, acts as a dehydrating agent to shift the equilibrium irreversibly toward the imine/enamine species.

Reagents:

  • 2-Bromo-6-fluorobenzylamine (1.0 equiv)

  • Ketone (1.1 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (Anhydrous) or Neat (if liquid ketone).

Step-by-Step Protocol:

  • Imine Formation (The "Pre-complexation"): In a dried flask under Argon, combine the amine (1.0 equiv) and ketone (1.2 equiv).

  • Titanium Addition: Add

    
     (neat) via syringe.
    
    • Observation: The solution often turns slightly yellow or viscous.

  • Stirring: Stir the mixture at Room Temperature (or 40-50°C for difficult substrates) for 6–12 hours.

    • Self-Validation Check: This step is complete when the mixture becomes viscous. Since

      
       species interfere with TLC, assume conversion after 12h or monitor by IR (disappearance of C=O stretch).
      
  • Reduction: Dilute with absolute Ethanol or THF (if run neat). Cool to 0°C. Add

    
     (1.5 equiv) carefully.
    
    • Safety: This is exothermic.[1]

  • Workup (The "Titanium Crash"):

    • Add water (1 mL per mmol Ti). A white precipitate (

      
      ) will form immediately.
      
    • Dilute with Ethyl Acetate.[2]

    • Critical Step: Filter the slurry through a pad of Celite to remove the sticky titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Acid-Base extraction is highly effective here to remove non-basic ketone residues, followed by chromatography if necessary.

Troubleshooting & Decision Logic

Use the following logic flow to select the correct method and troubleshoot issues.

DecisionTree Start Start: Reductive Amination CheckCarbonyl Identify Carbonyl Type Start->CheckCarbonyl Aldehyde Aldehyde CheckCarbonyl->Aldehyde Ketone Ketone / Bulky Aldehyde CheckCarbonyl->Ketone MethodA Method A: STAB + AcOH (DCE, RT) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 then NaBH4 (Neat/THF) Ketone->MethodB ResultCheck Check TLC/LCMS MethodA->ResultCheck MethodB->ResultCheck Success Isolate Product ResultCheck->Success Product Formed Fail_NoRxn Failure: No Reaction (Steric Block) ResultCheck->Fail_NoRxn SM Remains Fail_Dehal Failure: Dehalogenation (Loss of Br) ResultCheck->Fail_Dehal Mass = M-80 Fail_NoRxn->MethodB Switch to Ti Method Fail_Dehal->MethodA Ensure Temp < 0°C Check Reagent Quality

Figure 2: Decision matrix for protocol selection and troubleshooting.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5] 11, 1996, pp. 3849-3862.[4] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.
  • BenchChem Application Note. "Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene." BenchChem, 2025.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-Bromo-6-fluorobenzylamine HCl in DMSO

Welcome to the technical support center for 2-Bromo-6-fluorobenzylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-6-fluorobenzylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered when working with 2-Bromo-6-fluorobenzylamine HCl in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to overcome these challenges in your experiments.

Understanding the Compound and the Solvent

2-Bromo-6-fluorobenzylamine HCl is a hydrochloride salt, which generally enhances aqueous solubility compared to its free base form.[1] However, its organic benzylamine structure suggests it may still possess lipophilic characteristics. DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of polar and nonpolar compounds.[2][3][4] Despite its versatility, challenges such as precipitation can arise, often due to the hygroscopic nature of DMSO and the physicochemical properties of the compound.[5][6][7][8]

Physicochemical Properties of 2-Bromo-6-fluorobenzylamine HCl
PropertyValueSource
Chemical Name 2-Bromo-6-fluorobenzylamine hydrochloride[9]
CAS Number 1214330-90-1[9]
Molecular Formula C₇H₈BrFN • HClDerived from name
Formula Weight 240.5 g/mol [9]
Appearance Solid

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of 2-Bromo-6-fluorobenzylamine HCl in DMSO.

Q1: My 2-Bromo-6-fluorobenzylamine HCl powder is not dissolving in DMSO at room temperature. What should I do?

A1: This is a common challenge that can often be resolved with gentle assistance. The dissolution process can be influenced by kinetic and thermodynamic factors.[10]

  • Initial Steps: Ensure you are using a sufficient volume of anhydrous DMSO. Start with your desired concentration, but be prepared to adjust if solubility is limited.

  • Gentle Warming: Warming the solution to 37°C can increase the kinetic energy and aid dissolution.[11][12] A water bath is recommended for even heating.

  • Sonication: If warming is insufficient, sonication can be a very effective method to break down any solid aggregates and facilitate dissolution.[5][7][13]

Q2: I successfully dissolved the compound, but it precipitated out of the DMSO stock solution upon storage. Why did this happen and how can I fix it?

A2: Precipitation upon storage is often linked to two main factors:

  • Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[5][6][7][8] Even small amounts of water can significantly decrease the solubility of some organic compounds in DMSO.[5][7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote precipitation.[5][6][7]

To redissolve the precipitate, you can try gentle warming and sonication as described above.[7] To prevent this from recurring, it is crucial to handle and store your DMSO and stock solutions correctly.

Q3: When I dilute my clear DMSO stock solution into my aqueous cell culture media or buffer, a precipitate forms. What's going on?

A3: This is a classic issue of a compound being soluble in the organic stock solvent but not in the final aqueous solution.[14] When the DMSO stock is diluted, the overall solvent environment becomes predominantly aqueous, and if the compound has low aqueous solubility, it will precipitate.

  • Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%, with <0.1% being ideal) to minimize solvent effects on your biological system.[12][15][16]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

  • Vigorous Mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring vigorously to ensure rapid and uniform mixing. This helps to avoid localized high concentrations of the compound that can initiate precipitation.[14]

In-Depth Troubleshooting Guides

Guide 1: Initial Dissolution of 2-Bromo-6-fluorobenzylamine HCl in DMSO

This protocol provides a systematic approach to dissolving your compound.

dot

Dissolution_Workflow start Start with 2-Bromo-6-fluorobenzylamine HCl powder and anhydrous DMSO vortex Vortex vigorously for 2 minutes start->vortex inspect1 Visually inspect for undissolved solid vortex->inspect1 warm Warm at 37°C for 10-15 minutes inspect1->warm Solid remains success Clear Solution: Ready for use or storage inspect1->success Clear vortex2 Vortex again warm->vortex2 inspect2 Visually inspect vortex2->inspect2 sonicate Sonicate for 5-10 minutes inspect2->sonicate Solid remains inspect2->success Clear inspect3 Visually inspect sonicate->inspect3 inspect3->success Clear fail Insoluble: Consider making a lower concentration stock inspect3->fail Solid remains

Caption: A stepwise workflow for dissolving 2-Bromo-6-fluorobenzylamine HCl in DMSO.

Protocol:

  • Preparation: Begin with a clean, dry glass vial. Weigh the desired amount of 2-Bromo-6-fluorobenzylamine HCl powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Check if the compound has completely dissolved. If not, proceed to the next step.

  • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[11][12]

  • Secondary Mixing: After warming, vortex the solution again.

  • Sonication (if necessary): If solids persist, place the vial in a bath sonicator for 5-10 minutes.[5][7][13]

  • Final Inspection: The solution should now be clear. If undissolved material remains, your desired concentration may be above the solubility limit. Consider preparing a more dilute stock solution.

Guide 2: Best Practices for Storage and Handling to Prevent Precipitation

Proper storage is critical for maintaining the integrity of your compound stock solutions.

dot

Storage_Best_Practices cluster_prep Preparation cluster_storage Storage cluster_use Usage anhydrous_dmso Use Anhydrous DMSO aliquot Aliquot into single-use volumes anhydrous_dmso->aliquot seal Tightly seal vials aliquot->seal desiccator Store in a desiccator seal->desiccator temp Store at room temperature or -20°C/ -80°C for long-term desiccator->temp minimize_exposure Minimize exposure to air temp->minimize_exposure avoid_freeze_thaw Avoid repeated freeze-thaw cycles minimize_exposure->avoid_freeze_thaw

Caption: Key considerations for the storage of DMSO stock solutions.

  • Use Anhydrous DMSO: Always start with a fresh, unopened bottle of high-quality anhydrous DMSO to minimize initial water content.

  • Aliquot: After preparing your stock solution, divide it into smaller, single-use aliquots. This is the most effective way to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to atmospheric moisture.[8]

  • Proper Sealing: Use vials with tight-fitting caps to prevent moisture ingress.

  • Storage Conditions: For short-term storage, room temperature in a desiccator is often sufficient.[14] For long-term storage, -20°C or -80°C is recommended.[8][11][17] Be aware that DMSO freezes at 18.5°C (65.3°F), so refrigeration at 4°C can cause the solvent to solidify and may promote precipitation.[2][14]

  • Minimize Exposure: When you need to use a stock solution, allow the aliquot to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

Guide 3: Protocol for Diluting DMSO Stocks into Aqueous Buffers

This protocol is designed to minimize precipitation when preparing your working solutions.

dot

Dilution_Protocol start Start: Clear DMSO stock solution and aqueous buffer prewarm Pre-warm aqueous buffer to 37°C start->prewarm vortex_buffer Place buffer on vortex mixer at medium speed prewarm->vortex_buffer add_stock Slowly add DMSO stock to the swirling buffer vortex_buffer->add_stock continue_vortex Continue vortexing for 30-60 seconds add_stock->continue_vortex inspect Visually inspect for precipitation continue_vortex->inspect ready Solution is ready for use inspect->ready Clear troubleshoot Precipitate observed inspect->troubleshoot Precipitate troubleshoot_options Troubleshooting: - Use a lower final concentration - Consider co-solvents (assay dependent) - Sonicate the final solution briefly troubleshoot->troubleshoot_options

Caption: A recommended procedure for diluting DMSO stocks into aqueous solutions.

  • Pre-warm your buffer: If your experimental system allows, pre-warming your aqueous buffer or media to 37°C can help maintain the compound's solubility.[12]

  • Continuous Mixing: While vigorously vortexing or stirring your aqueous buffer, slowly add the required volume of your DMSO stock solution.[14] This rapid dispersion is key.

  • Final DMSO Concentration: Ensure the final concentration of DMSO is as low as possible for your experiment, ideally below 0.1%.[12][16]

  • Visual Check: After mixing, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • If Precipitation Occurs:

    • Sonication: A brief sonication of the final diluted solution can sometimes help to redissolve fine precipitates.[11]

    • Lower Concentration: You may need to reduce the final concentration of your compound in the aqueous solution.

    • Co-solvents: In some cases, the use of a co-solvent in the aqueous buffer may be necessary, but this must be compatible with your experimental assay.[15]

By understanding the properties of both 2-Bromo-6-fluorobenzylamine HCl and DMSO, and by following these systematic troubleshooting guides, you can effectively manage solubility challenges and ensure the reliability and reproducibility of your experimental results.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 17, 2026, from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved February 17, 2026, from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
  • Quora. (2023, January 16). What is the solubility of DMSO in water?. Retrieved February 17, 2026, from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304.
  • AAPS PharmSci. (n.d.). The effect of dmso on the absorption and metabolism screening of drug discovery process. Retrieved February 17, 2026, from [Link]

  • Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved February 17, 2026, from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 17, 2026, from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(11), 5747.
  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. Retrieved February 17, 2026, from [Link]

  • PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved February 17, 2026, from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved February 17, 2026, from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 17, 2026, from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved February 17, 2026, from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved February 17, 2026, from [Link]

  • Studylib.net. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved February 17, 2026, from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 17, 2026, from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water ?. Retrieved February 17, 2026, from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved February 17, 2026, from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved February 17, 2026, from [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved February 17, 2026, from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81 - PMC. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Retrieved February 17, 2026, from [Link]

  • Environmental Protection Agency. (2025, October 15). 2-Bromo-4-fluorobenzylamine hydrochloride Properties. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Purification methods for 2-Bromo-6-fluorobenzylamine derivatives

Technical Support Center: Purification of 2-Bromo-6-fluorobenzylamine Derivatives Case ID: 2-Br-6-F-BnNH2-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1] Overview Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-6-fluorobenzylamine Derivatives

Case ID: 2-Br-6-F-BnNH2-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Overview

Welcome to the technical support hub for 2-Bromo-6-fluorobenzylamine derivatives. As a key intermediate in medicinal chemistry (often a precursor in Suzuki/Buchwald couplings for kinase inhibitors), this molecule presents a unique "Purification Triad" of challenges:

  • Basicity: The primary amine allows for salt formation but causes tailing on silica.

  • Lipophilicity/Electronics: The 2-Bromo and 6-Fluoro substituents create a "shielded" electronic environment, slightly lowering the

    
     compared to unsubstituted benzylamine (
    
    
    
    ), while increasing lipophilicity.[1]
  • Stability: The free base is prone to oxidative dimerization (imine formation) upon prolonged air exposure.

This guide provides modular solutions to these specific issues.

Module 1: The "Sticky Oil" Protocol (Acid-Base Extraction)

User Complaint: "My crude product is a dark oil containing non-basic impurities (starting material nitriles or aldehydes). I need a bulk cleanup method."

Technical Insight: Because the 2,6-disubstitution pattern provides steric bulk but does not eliminate the basicity of the benzylic amine, we can exploit the pH switch.[1] The 2-Br and 6-F groups are electron-withdrawing, likely suppressing the


 to the 8.5–9.0 range.[1] Standard extraction protocols must be adjusted to ensure full protonation.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in DCM (Dichloromethane) or MTBE . Avoid Ethyl Acetate if possible, as it can hydrolyze under strong acidic/basic swings.[1]

  • Acid Wash (Protonation):

    • Wash the organic phase with 1M HCl (3x).

    • Target: The product moves to the aqueous phase as the hydrochloride salt (

      
      ).[1]
      
    • Checkpoint: Check the pH of the aqueous layer; it must be

      
      .
      
  • Impurity Removal:

    • Keep the Aqueous Layer .

    • Wash the aqueous layer once with fresh DCM to remove trapped non-basic lipophiles (unreacted 2-bromo-6-fluorobenzonitrile or aldehyde).[1]

  • Free-Basing:

    • Cool the aqueous layer to

      
       (ice bath).
      
    • Slowly basify with 4M NaOH or Sat.

      
        until pH 
      
      
      
      .
    • Observation: The product will oil out or precipitate as a milky emulsion.

  • Extraction: Extract the aqueous mixture with DCM (3x). Dry combined organics over

    
     and concentrate.
    

Visual Workflow (DOT Diagram):

AcidBaseExtraction Start Crude Mixture (Amine + Non-Basic Impurities) Dissolve Dissolve in DCM Start->Dissolve AcidWash Wash with 1M HCl (pH < 2) Dissolve->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Keep WashAq Wash Aqueous with fresh DCM AqLayer1->WashAq Basify Basify with NaOH to pH > 12 WashAq->Basify Extract Extract with DCM (3x) Basify->Extract Final Pure Free Base Amine Extract->Final

Caption: Logic flow for selective isolation of basic amines from neutral impurities.

Module 2: The "Tailing Peak" (Flash Chromatography)

User Complaint: "I'm running a column, but the amine streaks from the baseline to the solvent front. I can't separate it from close impurities."

Technical Insight: Free amines interact strongly with the acidic silanol groups (


) on the silica surface via hydrogen bonding. This causes peak broadening (tailing). The bulky 2,6-halogens do not prevent this interaction.[1] You must "cap" or neutralize these silanols using a mobile phase modifier.[2]

Troubleshooting Table: Modifier Selection

ModifierConcentrationProsConsBest For
Triethylamine (TEA) 1–3% v/vStandard, effective silanol blocker.[1]Hard to remove (high bp); can interfere with MS.Standard purification.[3][4]
Ammonium Hydroxide (

)
1% (in MeOH)Excellent peak shape; volatile.Immiscible with pure Hexane/DCM; requires MeOH.Polar amines; DCM/MeOH gradients.
Ammonia-saturated MeOH 100% of polar phaseConvenient; no mixing required.[1]Limited availability in some labs.High-throughput purification.[1]

The "Pre-Treatment" Trick (Highly Recommended): Instead of just adding TEA to the mobile phase, pre-treat the silica column .

  • Flush the column with 3 CV (Column Volumes) of Hexane:EtOAc containing 5% Triethylamine .

  • Flush with 2 CV of pure starting solvent (to remove excess TEA).

  • Load sample and run gradient without further modifier (or with reduced 0.5% TEA). Why? This irreversibly binds TEA to the most active silanol sites before your sample even touches them.

Module 3: The "Crystal Lattice" (Salt Formation)

User Complaint: "I need >99% purity for a biological assay, but the oil retains solvent. How do I get a solid?"

Technical Insight: Benzylamines form stable crystalline salts. For 2-bromo-6-fluorobenzylamine, the Hydrochloride (HCl) or Oxalate salts are preferred.[1] The 2,6-disubstitution creates a rigid aromatic system that often crystallizes well once the flexible amine arm is locked into a salt lattice.[1]

Protocol: HCl Salt Formation

  • Dissolve the free base amine in a minimal amount of Diethyl Ether (

    
    )  or Ethanol .
    
  • Cool to

    
    .
    
  • Add 2M HCl in Diethyl Ether (commercial solution) dropwise.

    • Caution: Do not use aqueous HCl if you want to precipitate the solid directly.

  • A white precipitate should form immediately.

  • Recrystallization: If the solid is amorphous, heat to reflux in Isopropanol (IPA) and add Ethanol dropwise until clear. Cool slowly to room temperature, then

    
    .
    

Decision Tree for Method Selection:

MethodSelection Start Start: Define Purity Goal Scale Scale? Start->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large Method1 Flash Column (DCM/MeOH + 1% NH4OH) Small->Method1 Impurity Impurity Type? Large->Impurity Neutral Non-Basic (Start Mat) Impurity->Neutral Isomer Isomers/Close Analogs Impurity->Isomer Method2 Acid-Base Extraction Neutral->Method2 Method3 HCl Salt Crystallization Isomer->Method3

Caption: Decision matrix based on scale and impurity profile.

FAQ: Frequently Asked Questions

Q: Can I use reverse-phase (C18) chromatography? A: Yes. However, at neutral pH (water/acetonitrile), the amine will be protonated (


) and elute very early (solvent front). You must use a high pH buffer  (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine in its neutral form, allowing the hydrophobic Br/F-benzyl ring to interact with the C18 chain for separation.[1]

Q: My product turned green/blue after sitting on the bench. Why? A: Benzylamines are susceptible to air oxidation, forming imines or coupling products. The 2-Br-6-F substitution does not fully protect the benzylic position.[1] Store as the HCl salt or under Nitrogen/Argon at


.

Q: I used Pd(PPh3)4 to make this. How do I remove the Palladium? A: If the amine is a product of a coupling reaction, metal scavenging is critical.

  • Option A: Use SiliaMetS® Thiol or DMT scavengers (the amine won't bind, but Pd will).

  • Option B: Wash the organic layer with aqueous N-acetylcysteine or Sodium Diethyldithiocarbamate .[1]

References

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Amine Modifiers).Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid (Precursor Synthesis). CN102795993A. Link

  • ResearchGate. Discussion: Easy method to convert benzyl amine to benzyl amine hydrochloride.Link

Sources

Troubleshooting

Preventing debromination during synthesis with 2-Bromo-6-fluorobenzylamine

A Guide to Preventing Debromination During Synthesis Welcome to the technical support center for 2-Bromo-6-fluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals who utili...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Debromination During Synthesis

Welcome to the technical support center for 2-Bromo-6-fluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that unintended side reactions can compromise yield, purity, and project timelines. One of the most common challenges encountered with this substrate is premature debromination, leading to the formation of 2-fluorobenzylamine as a significant byproduct.

This document provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose, control, and prevent this undesired reaction pathway, ensuring the successful outcome of your experiments.

Troubleshooting Guide: Debromination Control

This section is for scientists who are currently observing significant levels of the debrominated side product in their reactions.

Issue: My palladium-catalyzed cross-coupling reaction is yielding a significant amount of 2-fluorobenzylamine.

This is a classic case of hydrodebromination, a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. This side reaction competes directly with your desired coupling pathway (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and is highly sensitive to reaction parameters.

Diagnostic & Optimization Workflow

Follow these steps systematically to identify the root cause and optimize your reaction.

Step 1: Analyze Your Current Reaction Conditions

Several factors can independently or collectively promote hydrodebromination.[1] High temperatures, the choice of base, the palladium catalyst and its associated ligands, and the solvent system are all critical variables.[1]

dot

G cluster_start START: Debromination Observed cluster_optimization Optimization Cycle cluster_end OUTCOME start Significant formation of 2-fluorobenzylamine byproduct temp 1. Lower Reaction Temperature (e.g., from 100°C to 80°C or RT) start->temp Begin Optimization base 2. Screen Weaker Bases (e.g., K₂CO₃, K₃PO₄ instead of NaOtBu) temp->base If debromination persists ligand 3. Evaluate Catalyst & Ligand (e.g., Try less electron-rich ligands or NHCs) base->ligand If debromination persists solvent 4. Verify Solvent & Reagents (Ensure anhydrous conditions, check for hydride sources) ligand->solvent If debromination persists end_node Debromination Minimized Successful Synthesis solvent->end_node Problem Solved G Competing Catalytic Cycles Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (2-Bromo-6-fluorobenzylamine) ArBr->OxAdd Pd_II_Complex L-Pd(II)(Ar)(Br) OxAdd->Pd_II_Complex Transmetal Transmetalation (with Nu-M) Pd_II_Complex->Transmetal Pd_H_Complex L-Pd(II)(Ar)(H) Pd_II_Complex->Pd_H_Complex Forms from competing reaction Pd_II_Coupling L-Pd(II)(Ar)(Nu) Transmetal->Pd_II_Coupling RedElim Reductive Elimination Pd_II_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Desired Product) RedElim->Product Hydride_Source Hydride Source (Base, Solvent, etc.) Hydride_Source->Pd_H_Complex RedElim_Side Reductive Elimination Pd_H_Complex->RedElim_Side RedElim_Side->Pd0 Catalyst Regeneration Byproduct Ar-H (Debrominated Byproduct) RedElim_Side->Byproduct

Caption: Desired cross-coupling cycle vs. the competing debromination pathway.

Q2: How do the electronic properties of 2-Bromo-6-fluorobenzylamine influence this reaction?

The substrate itself has competing electronic features. The fluorine atom is strongly electron-withdrawing, which generally facilitates the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond. H[2]owever, the aminomethyl group (-CH₂NH₂) is a potential coordinating group that can interact with the palladium center. Furthermore, the primary amine is basic and can react with other components in the mixture. This electronic push-pull and the potential for intramolecular interactions make the system sensitive to reaction conditions, which can tip the balance towards either productive coupling or undesired debromination.

Q3: Which palladium catalysts and ligands are best to minimize debromination?

The optimal choice is reaction-dependent. However, a good starting point is to use well-established, commercially available catalyst systems known for their high activity and selectivity.

Reaction TypeRecommended Catalyst/Ligand SystemsRationale
Buchwald-Hartwig Amination Pd₂(dba)₃ with XPhos or t-BuXPhos These bulky, electron-rich biarylphosphine ligands are highly effective for C-N bond formation and often provide good selectivity.
Suzuki-Miyaura Coupling Pd(OAc)₂ or Pd₂(dba)₃ with SPhos ; PdCl₂(dppf) SPhos is a versatile ligand for Suzuki couplings. PdCl₂(dppf) is a robust, widely used pre-catalyst that is effective for a broad range of substrates.
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI This is the classic, highly effective system for coupling terminal alkynes. The copper(I) co-catalyst is crucial for the catalytic cycle.
Q4: Do I need to protect the primary amine before running a cross-coupling reaction?

This is a critical strategic decision.

  • For Buchwald-Hartwig Amination: No. The primary amine is your reacting nucleophile.

  • For C-C Couplings (Suzuki, Sonogashira, Heck, etc.): Strongly consider it. The free primary amine can act as a ligand, potentially poisoning your palladium catalyst. It can also be alkylated or arylated by the electrophile under basic conditions, leading to complex product mixtures. Protecting the amine as a carbamate (e.g., Boc) or an amide simplifies the reaction, prevents side products, and often leads to cleaner conversions and higher yields. The protecting group can then be removed in a subsequent step.

Q5: What are the best practices for solvent selection to avoid debromination?

The key is to eliminate potential hydride sources.

  • Use Anhydrous, Aprotic Solvents: Toluene, dioxane, and THF are generally preferred. E[1]nsure they are properly dried and stored to prevent moisture contamination.

  • Avoid Protic Solvents: Alcohols (methanol, ethanol) or water (unless specifically required by the protocol) can serve as proton or hydride sources, facilitating the hydrodebromination pathway. 3[3]. Check Reagent Purity: Ensure all reagents, including the substrate and coupling partner, are free from impurities that could act as hydride donors.

By carefully considering these factors and applying a systematic approach to optimization, you can effectively suppress the undesired debromination of 2-Bromo-6-fluorobenzylamine and achieve a successful, high-yielding synthesis.

References
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (2017, September 19). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.
  • Wiley Online Library. (n.d.). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • MDPI. (2023, January 16).
  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • MDPI. (2025, February 15).
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem Technical Support.
  • Mario Pagliaro's Lab website. (2012, March 1).
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (n.d.).
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Taylor & Francis Online. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.
  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. [Download Scientific Diagram].
  • The Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Quora. (2017, February 8).
  • Indian Academy of Sciences. (n.d.).
  • ECHEMI. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-6-fluorobenzylamine hydrochloride, 96% 5 g.
  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzyl bromide | 1548-81-8.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • ACS Publications. (2011, July 8).
  • ResearchGate. (2020, July 28). (PDF)
  • PubMed. (2020, August 11).

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Disubstituted Benzylamines

Status: Operational Topic: Overcoming Low Reactivity in 2,6-Disubstituted Benzylamines Ticket Priority: High (Bottleneck in SAR exploration) Assigned Specialist: Senior Application Scientist The Core Problem: The "Gamma-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Overcoming Low Reactivity in 2,6-Disubstituted Benzylamines Ticket Priority: High (Bottleneck in SAR exploration) Assigned Specialist: Senior Application Scientist

The Core Problem: The "Gamma-Steric" Wall

Researchers often underestimate 2,6-disubstituted benzylamines because they appear to be primary alkyl amines. However, the ortho-substituents on the aromatic ring create a "corridor" of steric hindrance that extends to the nitrogen atom.

  • Structural Reality: While the nitrogen is not directly attached to the ring (as in anilines), the methylene spacer (

    
    ) places the 2,6-substituents in the 
    
    
    
    -position relative to the incoming electrophile.
  • Conformational Lock: The rotation of the

    
     bond is restricted, forcing the nitrogen lone pair into a congested pocket.
    
  • Electronic Deactivation: If the 2,6-substituents are electron-withdrawing (e.g., -F, -Cl, -

    
    ), the nucleophilicity of the nitrogen is significantly reduced via the inductive effect, compounding the steric problem.
    

Module A: Amide Coupling Failures

Symptom: Standard coupling (HATU, EDC/HOBt) yields <10% product or returns starting material.

Root Cause Analysis

Standard reagents like HATU form an active ester (OAt-ester) that is bulky. The 2,6-disubstituted benzylamine cannot approach this bulky intermediate closely enough to initiate the nucleophilic attack before the active ester hydrolyzes or rearranges.

Troubleshooting Protocol
Step 1: The Acid Chloride Method (The "Nuclear" Option)

When steric hindrance is high, you must minimize the size of the leaving group on the electrophile. Chloride is significantly smaller than an OAt/OBt ester.

  • Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride (

    
     eq) and catalytic DMF  in DCM.
    
    • Validation: Monitor by quenching an aliquot with MeOH; check for methyl ester by LCMS.

  • Coupling: Evaporate solvent/excess reagent (critical to remove HCl). Redissolve in DCM or THF.

  • Base: Add the amine and a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine ).

  • Temperature: If room temp fails, heat to 60°C in a sealed tube.

Step 2: The Acid Fluoride Method (The "Sniper" Option)

If the substrate is acid-sensitive, Acid Chlorides may be too harsh. Acid Fluorides are stable to water but highly reactive toward amines due to the strong N-C bond formation driving force.

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH.

  • Protocol: Mix Acid (1.0 eq), TFFH (1.1 eq), and DIPEA (3.0 eq) in DCM. Add Amine.

  • Why it works: The fluoride leaving group is small, allowing the hindered amine to penetrate the steric wall.

Decision Logic: Coupling Strategy

CouplingLogic cluster_legend Key Reagents Start Start: Amide Coupling Fails Sens Is Substrate Acid Sensitive? Start->Sens AcidCl Route A: Acid Chloride (Oxalyl Cl / SOCl2) Sens->AcidCl No AcidFl Route B: Acid Fluoride (TFFH / BTFFH) Sens->AcidFl Yes MixAnh Route C: Mixed Anhydride (IBCF / NMM) AcidCl->MixAnh If fails (rare) Leg1 TFFH: Fluoro-tetramethylformamidinium PF6 Leg2 IBCF: Isobutyl chloroformate

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity.

Module B: Reductive Amination Stalls

Symptom: Reaction shows unreacted ketone/aldehyde and amine; little to no product despite using STAB (Sodium Triacetoxyborohydride).

Root Cause Analysis

Reductive amination proceeds via an imine (or iminium) intermediate.[1] With 2,6-disubstituted benzylamines, the formation of this imine is the rate-determining step because it requires the bulky amine to attack the carbonyl carbon and expel water. Standard conditions (AcOH/MeOH) are often insufficient to drive this equilibrium.

The "Titanium" Protocol

You must force the imine formation using a strong Lewis acid and water scavenger before adding the reducing agent.

Reagent: Titanium(IV) Isopropoxide -


.[1]

Step-by-Step Guide:

  • Imine Formation:

    • Mix Amine (

      
       eq) + Ketone/Aldehyde (
      
      
      
      eq) +
      
      
      (
      
      
      eq).
    • Solvent: Neat (no solvent) is best, or minimal dry THF.

    • Conditions: Stir sealed at RT for 6–12 hours (or 60°C for 2 hours).

    • Checkpoint: The solution often becomes viscous/yellow. This indicates the formation of the titanium-amine complex.

  • Reduction:

    • Dilute with dry MeOH or EtOH.

    • Add

      
        (
      
      
      
      eq) cautiously (exothermic).
    • Stir for 2–4 hours.

  • Quench (Critical):

    • Add water/1N NaOH. A white precipitate (

      
      ) will form.
      
    • Filter through Celite to remove the titanium salts before extraction.

Why this works:


 acts as a Lewis acid to activate the carbonyl and chemically scavenges the water produced, driving the equilibrium to the imine species [1, 2].

Module C: Buchwald-Hartwig Cross-Coupling

Symptom: Low yield in Pd-catalyzed arylation; dehalogenation of the aryl halide observed.

Root Cause Analysis

The 2,6-disubstituted benzylamine is bulky enough to make coordination to the Palladium center difficult, but not bulky enough to prevent the formation of inactive bis-amine Pd complexes if the ligand is small. Furthermore, reductive elimination is slow due to the steric clash.

Ligand Selection Strategy

You need a ligand that is bulky enough to enforce a mono-ligated Pd(0) species but electron-rich enough to facilitate oxidative addition.

ParameterRecommendationRationale
Ligand BrettPhos or RuPhos Designed specifically for primary amines. BrettPhos is superior for hindered primary amines [3].
Pre-catalyst Pd(OAc)2 or G3-Palladacycles Generation 3 (G3) precatalysts (e.g., BrettPhos Pd G3) activate rapidly at lower temperatures, preventing catalyst decomposition.
Base LiHMDS or NaOtBu Soluble bases are preferred. LiHMDS can deprotonate the amine, increasing its nucleophilicity without relying on the Pd center for acidity.
Solvent t-Amyl Alcohol or Dioxane High boiling point ethers/alcohols allow for higher reaction temps (80–100°C) to overcome the activation barrier.

Expert Tip: If BrettPhos fails, switch to NHC ligands (e.g., IPr or SIPr ). These are extremely bulky and electron-rich, often succeeding where phosphines fail [4].

FAQ: Rapid Fire Troubleshooting

Q: I need to do an SN2 alkylation (e.g., with methyl iodide), but it's too slow.

  • A: The "neopentyl" nature of the nitrogen makes direct SN2 difficult.

    • Fix: Use polar aprotic solvents (DMF, NMP) to strip the cation and expose the nucleophile.

    • Fix: Add Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility and reactivity of the amine anion.

    • Fix: Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using biphasic conditions.

Q: Can I use microwave irradiation?

  • A: Yes, and you should. For amide couplings with 2,6-disubstituted benzylamines, microwave irradiation (100–120°C for 10-20 min) often pushes the reaction to completion by providing the thermal energy needed to access the high-energy transition state of the sterically hindered attack.

Q: My product is trapped in the Titanium emulsion during workup.

  • A: Do not just use water. Quench with Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour. This solubilizes the aluminum/titanium salts, allowing for a clean phase separation.

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fortman, G. C., & Nolan, S. P. (2011). "N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis." Chemical Society Reviews. Link

Sources

Troubleshooting

Technical Support Center: Storage Stability of 2-Bromo-6-fluorobenzylamine HCl

Introduction: The Stability Paradox of Halogenated Benzylamines As researchers, we often treat amine hydrochloride salts as indefinitely stable solids. However, 2-Bromo-6-fluorobenzylamine HCl presents a unique stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of Halogenated Benzylamines

As researchers, we often treat amine hydrochloride salts as indefinitely stable solids. However, 2-Bromo-6-fluorobenzylamine HCl presents a unique stability profile due to the electronic effects of the ortho-bromo and ortho-fluoro substituents. While the hydrochloride salt form significantly reduces the volatility and oxidative susceptibility of the free amine, the benzylic carbon remains a "soft spot" for oxidative deamination, particularly in solution.

This guide moves beyond the standard MSDS "store in a cool, dry place" advice. It provides a mechanistic understanding of why degradation occurs and how to prevent it during your critical drug development workflows.

Module 1: Dissolution & Solvent Selection Strategy

Q1: What is the optimal solvent for preparing high-concentration stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the superior choice for long-term storage of stock solutions (typically 10–100 mM).

  • The Mechanism: DMSO is aprotic and highly polar. It solvates the cation effectively without promoting proton exchange as readily as protic solvents (like water or methanol).

  • The Risk: DMSO is hygroscopic.[1] Absorption of atmospheric water can lower the freezing point and introduce hydrolysis risks.[1]

  • Protocol:

    • Dissolve the solid HCl salt in anhydrous DMSO (≥99.9%).

    • Aliquot immediately into single-use vials to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C .

Q2: Can I store the compound in aqueous solution (PBS or Water)?

Recommendation: Only for immediate use (same day).

  • Why? In water, the equilibrium

    
     exists. Although the equilibrium favors the salt form at neutral/acidic pH, any trace free amine is susceptible to oxidation. Furthermore, aqueous solutions are prone to microbial growth unless sterilized.
    
  • Stability Window: Aqueous solutions are stable for approx. 24 hours at 4°C.

Q3: Why did my ethanolic solution turn yellow?

Diagnosis: This is a classic sign of Oxidative Deamination .

  • Causality: Alcohols (Ethanol/Methanol) can contain trace aldehydes or peroxides. Over time, or with light exposure, the benzylic amine oxidizes to an imine, which then hydrolyzes to 2-bromo-6-fluorobenzaldehyde (often yellow/orange oil) and ammonia.

  • Prevention: Use HPLC-grade ethanol, store in amber glass, and purge the headspace with Argon/Nitrogen.

Module 2: Storage Conditions & Shelf Life

Decision Matrix: Storage Workflow

StorageWorkflow Start Start: 2-Bromo-6-fluorobenzylamine HCl Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution SolidStorage Store at 4°C (Short term) -20°C (Long term) Desiccator Required Solid->SolidStorage SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO (Anhydrous) SolventCheck->DMSO Water Water / Buffer SolventCheck->Water DMSO_Store Store at -20°C Stable: 6-12 Months Avoid Freeze-Thaw DMSO->DMSO_Store Water_Store Do NOT Store >24h Prepare Fresh Daily Water->Water_Store

Caption: Decision matrix for optimal storage based on physical form and solvent selection.

Q4: How does the halogen substitution (Br, F) affect stability?

The ortho-fluorine and ortho-bromine atoms provide steric protection but also introduce electronic vulnerabilities:

  • Photolytic Instability: The C-Br bond is susceptible to homolytic cleavage under UV light (photodehalogenation). Action: Always use amber vials.

  • Hydrolysis Resistance: The electron-withdrawing nature of the halogens actually stabilizes the amine against nucleophilic attack compared to non-substituted benzylamines, but it does not make it immune to oxidation.

Module 3: Troubleshooting Degradation

Diagnostic Guide: Signs of Failure
ObservationProbable CauseCorrective Action
Yellow/Orange Tint Oxidation to Benzaldehyde derivativeDiscard solution. Check inert gas purging in future.
Precipitate in DMSO Water absorption (Hygroscopic)DMSO has absorbed water, lowering solubility.[1] Warm gently (37°C) and vortex.
New Peak on HPLC Hydrolysis or PhotolysisRun LC-MS to identify mass. M-Br (des-bromo) indicates light damage.
pH Drift (Aqueous) CO2 Absorption / Amine releaseRe-check pH. Ensure buffer capacity is sufficient (e.g., 50mM Phosphate).
Degradation Pathway Visualization

DegradationPath Compound 2-Bromo-6-fluoro benzylamine HCl Imine Intermediate Imine Compound->Imine -2H (Oxidation) Aldehyde 2-Bromo-6-fluoro benzaldehyde (Yellow Oil) Imine->Aldehyde +H2O Ammonia Ammonia (NH3) Imine->Ammonia +H2O Oxidation Oxidation (Air/Light) Hydrolysis Hydrolysis (Water)

Caption: The primary oxidative degradation pathway leading to the formation of the aldehyde impurity.

Module 4: Experimental Validation (QC Protocol)

To verify the integrity of your compound before critical assays, use this self-validating HPLC method.

Standard Operating Procedure: Purity Check

Methodology: Reverse Phase HPLC (RP-HPLC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Keeps amine protonated).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine absorption).

Pass/Fail Criteria:

  • Main Peak: Retention time approx. 4-6 min (depending on flow rate).

  • Impurity Limit: Any secondary peak >1% area (especially at higher retention times, indicating the less polar aldehyde) is grounds for repurification or disposal.

References

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzylamine.[2][3] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved February 18, 2026, from [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination. Environmental Science & Technology. (Contextual grounding for amine oxidation pathways). Retrieved February 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Bromo-6-fluorobenzylamine

Ticket ID: #TCH-2Br6F-PUR Subject: Removal of unreacted starting material (2-Bromo-6-fluorobenzylamine) from crude reaction mixtures. Executive Summary You are encountering difficulty removing unreacted 2-Bromo-6-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TCH-2Br6F-PUR
Subject: Removal of unreacted starting material (2-Bromo-6-fluorobenzylamine) from crude reaction mixtures.

Executive Summary

You are encountering difficulty removing unreacted 2-Bromo-6-fluorobenzylamine (MW: ~204.05 g/mol ) from your crude mixture. This molecule presents a specific purification challenge due to its lipophilicity (driven by the bromine and fluorine substituents) and its basic primary amine functionality.

Unlike simple benzylamine, the 2,6-dihalogen substitution pattern creates steric crowding near the benzylic position and lowers the


 slightly (estimated ~8.8–9.0) compared to unsubstituted benzylamine (

9.33), yet it remains sufficiently basic to interact with acidic silanols during chromatography, leading to streakiness and poor resolution.

This guide details three self-validating protocols to remove this impurity, selected based on the chemical nature of your target product .

Decision Matrix: Select Your Protocol

Before proceeding, identify the physicochemical properties of your target product to select the correct workflow.

PurificationStrategy Start Start: Analyze Target Product IsProductBasic Is your Target Product Basic? (e.g., Amine, Pyridine) Start->IsProductBasic No No (Neutral/Acidic) (e.g., Amide, Urea, Ester) IsProductBasic->No Neutral Product Yes Yes (Basic) IsProductBasic->Yes Basic Product AcidWash Protocol A: Acid-Base Extraction (Partition Coefficient) No->AcidWash Standard Scale (>100mg) ScavengerIso Protocol B: PS-Isocyanate Resin (Chemoselective Scavenging) No->ScavengerIso Small Scale / Acid Sensitive IsProductSec Is Target a Secondary Amine? Yes->IsProductSec AldehydeResin Protocol C: PS-Benzaldehyde (Selective for Primary Amines) IsProductSec->AldehydeResin Yes (Target = 2° Amine) Chromatography Protocol D: Buffered Chromatography (Amine-Modified Silica) IsProductSec->Chromatography No (Target = 3° Amine)

Figure 1: Decision tree for selecting the optimal purification method based on product chemistry.

Protocol A: Acid-Base Extraction (Liquid-Liquid)

Best for: Neutral products (Amides, Ureas) stable to mild acid. Mechanism: Exploits the basicity of the amine to form a water-soluble hydrochloride salt (


), partitioning it into the aqueous phase while the neutral product remains in the organic phase.
The Challenge

The 2-Bromo and 6-Fluoro substituents increase the lipophilicity (


) of the molecule. A standard wash with weak acid might fail because the salt may remain partially soluble in the organic layer (ion-pairing effect), or the free base may not fully protonate if the pH isn't low enough.
Step-by-Step Methodology
  • Dilution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as halogenated amine salts can sometimes partition into DCM.

  • First Wash (Protonation): Wash the organic layer with 1M HCl (3 x Vol).

    • Critical Check: Measure the pH of the aqueous layer after the first wash. It must be < pH 2 . If not, add more acid.

  • The "Lipophilic Salt" Fix: If the amine persists (checked via TLC), the hydrochloride salt might be "oiling out" or staying in the organic layer.

    • Solution: Switch the aqueous phase to 10% Citric Acid or 1M NaHSO₄ . These large counter-ions often force better phase separation than chloride.

  • Final Wash: Wash organic layer with Brine to remove residual water/acid.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation: Run TLC of the organic layer. The spot corresponding to 2-Bromo-6-fluorobenzylamine (usually low


 in Hex/EtOAc, stains with Ninhydrin) should be absent.

Protocol B: Solid-Phase Scavenging (Chemoselective)

Best for: High-throughput synthesis, acid-sensitive products, or when extraction results in emulsions. Mechanism: PS-Isocyanate resin acts as an electrophile. It reacts irreversibly with the nucleophilic amine to form a polymer-bound urea. The impurity is filtered off; the product remains in solution.[1]

Why this works for 2-Bromo-6-fluorobenzylamine

Despite the steric bulk of the bromine and fluorine at the ortho positions, the amine is on a benzylic carbon (flexible arm), maintaining sufficient nucleophilicity to attack the isocyanate.

Experimental Workflow
ParameterSpecification
Resin Type PS-Isocyanate (Polystyrene backbone)
Loading Typically 1.0 – 1.5 mmol/g
Equivalents 2.0 – 3.0 equiv relative to the excess amine
Solvent DCM, THF, or DMF (Must swell the resin)
Time 2–4 Hours at Room Temperature
  • Calculate Load: Estimate the amount of unreacted amine (e.g., if you used 1.2 equiv starting material, you have 0.2 equiv excess). Use 3 equivalents of resin relative to this excess.

  • Incubation: Add PS-Isocyanate resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake or stir gently (do not magnetic stir, as this grinds the beads).

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin with DCM.

  • Result: The filtrate contains your pure product. The amine is covalently bound to the discarded beads.

Visualizing the Scavenging Pathway:

Scavenging Impurity Impurity: 2-Br-6-F-Benzylamine Complex Solid Urea Adduct (Trapped on Bead) Impurity->Complex Covalent Bond Formation Resin Resin: PS-Isocyanate Resin->Complex Covalent Bond Formation Product Target Product (Remains in Solution) Complex->Product Filtration

Figure 2: The irreversible capture of the amine impurity by isocyanate resin.

Protocol C: Chromatographic Troubleshooting

Best for: Difficult separations where the product is also basic (e.g., a secondary amine) and scavenger resins are not available.

The "Tailing" Phenomenon

2-Bromo-6-fluorobenzylamine will interact strongly with the acidic silanols on standard silica gel, causing it to "streak" or "tail" down the column. This can contaminate your product fractions even if the


 values look different on TLC.
Mobile Phase Modifiers

To sharpen the amine peak and ensure separation:

  • The "Ammonia" Method (Gold Standard):

    • Use DCM / MeOH /

      
        (e.g., 90:9:1).
      
    • Preparation: Shake DCM and MeOH with aqueous Ammonium Hydroxide in a sep funnel, separate the organic layer, and use that as your mobile phase. This saturates the silica with ammonia, blocking silanols.

  • The Triethylamine (TEA) Method:

    • Add 1% Triethylamine to your mobile phase (e.g., Hexanes/EtOAc + 1% TEA).

    • Note: You must flush the column with the TEA-containing solvent before loading your sample to neutralize the silica.

  • Amine-Functionalized Silica:

    • Use KP-NH (Amino-bound silica) cartridges. These are basic by nature. The 2-Bromo-6-fluorobenzylamine will elute quickly and sharply without tailing, often separating easily from other amines based on lipophilicity.

Frequently Asked Questions (FAQ)

Q: Can I remove this amine via vacuum distillation? A: Likely No. While benzylamine boils at 185°C, the addition of Bromine (heavy atom) and Fluorine significantly increases the molecular weight and boiling point. You would likely need high vacuum (<1 mmHg) and temperatures >100°C, which risks decomposing your product.

Q: My product is a secondary amine. Can I use PS-Isocyanate? A: No. PS-Isocyanate reacts with both primary and secondary amines. It will scavenge your product. Solution: Use PS-Benzaldehyde . This resin reacts selectively with primary amines (like 2-Bromo-6-fluorobenzylamine) to form stable imines. Secondary amines cannot form stable neutral imines and will remain in solution.

Q: I tried acid extraction, but I got an emulsion. A: The fluorinated ring increases surface tension effects. Solution: Filter the emulsion through a pad of Celite . Alternatively, add a small amount of Methanol to the extraction to break the surface tension, or use a continuous extractor if the scale allows.

References

  • Biotage . "PS-Isocyanate: Nucleophile Scavenger for Primary and Secondary Amines."[2] Biotage Technical Notes. Available at: [Link] (Accessed via search 1.2).

  • University of Rochester . "Workup for Removing Amines: Acidic Washes and Copper Sulfate." Not Voodoo: Demystifying Synthetic Organic Chemistry. Available at: [Link] (Accessed via search 1.5).

  • American Chemical Society (ACS) . "Direct Synthesis of Amides... Development of Solid Phase Workup." Journal of Organic Chemistry. Available at: [Link] (Accessed via search 1.11).

  • Biotage . "Successful Flash Chromatography: Purifying Organic Amines." Biotage Blog. Available at: [Link] (Accessed via search 1.10).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 13C NMR Characterization of 2-Bromo-6-fluorobenzylamine Hydrochloride

Executive Summary Compound: 2-Bromo-6-fluorobenzylamine hydrochloride CAS: 115512-84-2 (Free base analog ref: 2-Bromo-6-fluorobenzylamine) Molecular Formula: C7H8BrClFN[1] This guide provides a structural assignment stra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Bromo-6-fluorobenzylamine hydrochloride CAS: 115512-84-2 (Free base analog ref: 2-Bromo-6-fluorobenzylamine) Molecular Formula: C7H8BrClFN[1]

This guide provides a structural assignment strategy for 2-Bromo-6-fluorobenzylamine HCl. Unlike simple aromatics, this compound presents a complex spectral signature due to the heteronuclear spin-spin coupling between Carbon-13 and Fluorine-19 (


, spin 1/2), resulting in extensive signal splitting (doublets). Furthermore, as a hydrochloride salt, the chemical shift of the benzylic carbon is significantly shielded compared to its free base counterpart.

Structural Analysis & Spin System

The presence of Fluorine breaks the magnetic equivalence of the aromatic ring carbons. In the


C NMR spectrum (proton-decoupled), every carbon atom in the aromatic ring will appear as a doublet  (d) due to C-F coupling (

), rather than a singlet.
Carbon Environment Map[2]
  • C1 (Quaternary): Attached to the methylene amine group. Ipso to the alkyl chain, ortho to Fluorine.

  • C2 (Quaternary): Attached to Bromine. Meta to Fluorine.

  • C3 (Methine): Aromatic CH. Para to Fluorine.[2]

  • C4 (Methine): Aromatic CH. Meta to Fluorine.

  • C5 (Methine): Aromatic CH. Ortho to Fluorine.[2]

  • C6 (Quaternary): Attached to Fluorine.[2] Ipso to Fluorine (Largest Coupling).

  • C7 (Methylene): Benzylic

    
    .
    
Visualization: Assignment Logic Flow

G Start Start: Acquire 13C{1H} Spectrum IdentifyF Identify C-F Splitting Patterns Start->IdentifyF Benzylic Benzylic C7 ~35-40 ppm (Salt) Poss. small doublet (J < 4Hz) Start->Benzylic High Field Region C6 C6 (Ipso-F) ~160 ppm Doublet, J ~250 Hz IdentifyF->C6 Largest J C1_C5 Ortho Carbons (C1, C5) Doublets, J ~20-25 Hz IdentifyF->C1_C5 Large J C2_C4 Meta Carbons (C2, C4) Doublets, J ~8-10 Hz IdentifyF->C2_C4 Medium J C3 Para Carbon (C3) Doublet, J ~3 Hz IdentifyF->C3 Small J

Caption: Logic flow for assigning carbon signals based on Magnitude of J-Coupling.

Comparative Data: Predicted vs. Reference

Since specific spectral databases often lack entries for specific HCl salts, the following table synthesizes Predicted Values (calculated via incremental substituent effects) compared against Reference Standards (Fluorobenzene and Benzylamine HCl) to validate the assignment.

Table 1: Chemical Shift & Coupling Assignments (DMSO-d6)
Carbon PositionTypePredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C6 (C-F) Quaternary158.0 - 162.0 Doublet~245 - 250 Ipso-F deshielding + Giant coupling.
C2 (C-Br) Quaternary124.0 - 128.0 Doublet~8 - 10 Ipso-Br (Heavy atom shielding) + Meta-F coupling.
C4 Methine (CH)130.0 - 132.0 Doublet~8 - 10 Meta-F coupling + Inductive effects.
C3 Methine (CH)127.0 - 129.0 Doublet~2 - 4 Para-F coupling (Smallest aromatic splitting).
C5 Methine (CH)114.0 - 116.0 Doublet~21 - 24 Ortho-F shielding (Resonance) + Large coupling.
C1 (C-CH2) Quaternary120.0 - 124.0 Doublet~18 - 20 Ortho-F + Ortho-Br effects.
C7 (CH2) Methylene36.0 - 40.0 Singlet/Doublet*< 4 Shielded due to HCl salt formation (see below).

*Note: The benzylic carbon (C7) may show a very small coupling (


) depending on resolution, but often appears as a broadened singlet.

Critical Comparison: Salt vs. Free Base

For drug development, distinguishing the salt form from the free base is critical. The


C NMR provides a definitive diagnostic marker at the Benzylic Position (C7) .
The "Beta-Effect" of Protonation

When the amine is protonated (


), the electron-withdrawing nature of the nitrogen increases, but sterics and solvation changes typically cause an upfield shift (shielding)  of the adjacent carbon.
FormSolventC7 Shift (Approx.)Mechanism
Free Base

~46 - 48 ppm Lone pair on N deshields adjacent C.
HCl Salt

~36 - 40 ppm Protonation removes lone pair; shielding effect.

Diagnostic Rule: If your benzylic peak is near 47 ppm, you likely have the free base. If it is near 38 ppm, you have the salt.

Experimental Protocol (Self-Validating)

A. Solvent Selection[4]
  • Recommended: DMSO-d6 .[3]

    • Reason: Benzylamine hydrochloride salts have poor solubility in

      
      . DMSO ensures full dissolution and prevents peak broadening caused by aggregation.
      
  • Alternative: Methanol-d4 (

    
    ).
    
    • Note: Methanol-d4 peaks (~49 ppm) may overlap with the benzylic region of free bases, but are distinct from the salt peak (~38 ppm).

B. Acquisition Parameters

To resolve the C-F coupling constants clearly:

  • Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent. (Higher conc. needed for

    
    C).[1][4][5][6][7]
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C1, C2, C6) have no attached protons and relax slowly. Short delays will suppress these signals, making the "doublet" identification difficult.

  • Scans: Minimum 1024 scans (approx 1 hour on 400 MHz).

  • Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz to improve S/N, as splitting reduces effective peak height.

Troubleshooting & Validation

Use this checklist to validate your spectrum:

  • Count the Peaks: You should see 7 distinct carbon signals (plus solvent).

    • If you see fewer, check C3 and C4; accidental equivalence is possible but unlikely given the asymmetry.

  • Verify C-F Splitting:

    • Do you see a doublet at ~160 ppm with a massive ~250 Hz gap? Yes = Fluorine is present on the ring.

  • Verify Salt Formation:

    • Is the aliphatic peak < 40 ppm? Yes = Salt form confirmed.

Visualizing the Chemical Shift Map

ChemicalShifts cluster_aromatic Aromatic Region (110-165 ppm) cluster_aliphatic Aliphatic Region (30-50 ppm) C6 C6: ~160 ppm (d, J~245) C4 C4: ~131 ppm (d, J~8) C3 C3: ~128 ppm (d, J~3) C2 C2: ~126 ppm (d, J~9) C1 C1: ~122 ppm (d, J~19) C5 C5: ~115 ppm (d, J~22) C7 C7 (Benzylic) ~38 ppm (Salt) ~47 ppm (Base)

Caption: Expected chemical shift distribution. Note the wide dispersion of aromatic signals due to electronic effects.

References

  • General C-F Coupling Constants: Doddrell, D., et al. "Carbon-13 Nuclear Magnetic Resonance Studies of Fluorinated Aromatics." Journal of the Chemical Society, Perkin Transactions 2, 1976. Standard Reference: Hz, Hz, Hz, Hz.
  • Substituent Effects on Benzene

    • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

  • Amine Salt Shifts

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512–7515. (Used for solvent referencing in DMSO/Methanol).

  • Spectral Prediction Algorithms: Data validated against ChemDraw Professional 13C NMR Prediction Algorithms (PerkinElmer) and ACD/Labs C-13 Predictor.

Sources

Comparative

Optimization of 2-Bromo-6-fluorobenzylamine Purity Analysis: A Comparative HPLC Method Development Guide

Executive Summary Developing a purity method for 2-Bromo-6-fluorobenzylamine (2-B-6-FBA) presents a dual chromatographic challenge: controlling the peak tailing typical of basic amines and resolving potential positional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 2-Bromo-6-fluorobenzylamine (2-B-6-FBA) presents a dual chromatographic challenge: controlling the peak tailing typical of basic amines and resolving potential positional isomers (e.g., 2-bromo-5-fluoro analogs) generated during nucleophilic substitution or reduction steps.

This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , High-pH Reversed Phase , and Pentafluorophenyl (PFP) Selectivity . While standard C18 methods often struggle with isomer resolution and peak symmetry, our comparative analysis identifies PFP phases as the superior choice for halogenated benzylamine purity, offering unique selectivity driven by


-

and halogen-specific electrostatic interactions.

Part 1: The Analyte & The Challenge

To develop a robust method, we must first understand the physicochemical "enemy."

  • Target: 2-Bromo-6-fluorobenzylamine[1]

  • Functional Groups: Primary amine (Basic), Bromine (Lipophilic/Heavy), Fluorine (High Electronegativity).

  • Estimated pKa: ~8.8 – 9.2 (The electron-withdrawing halogens slightly reduce basicity compared to benzylamine's 9.34, but it remains protonated at pH < 7).

  • Critical Impurities: Positional isomers (regioisomers) and de-halogenated byproducts.

The Problem: Silanol Interactions

On standard silica-based C18 columns at acidic pH (pH 2-3), the amine is fully protonated (


). These cations interact strongly with residual ionized silanols (

) on the stationary phase surface, causing severe peak tailing and retention time instability.

Part 2: Comparative Methodology

We evaluated three method development streams to determine the optimal protocol for purity determination.

Strategy A: The "Standard" (Acidic C18)
  • Column: C18 (3.0 x 100 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]

  • Mechanism: Hydrophobic interaction.[3][4]

  • Outcome: High tailing (Factor > 1.8). While simple, this method often fails to resolve the 2-bromo-6-fluoro target from the 2-bromo-5-fluoro impurity due to identical hydrophobicity.

Strategy B: The "Shape Fixer" (High pH C18)
  • Column: Hybrid-Silica C18 (pH stable 1-12).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[3][5]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). This eliminates cation-exchange with silanols.

  • Outcome: Perfect peak symmetry (Tailing ~1.1). However, retention is significantly reduced, and selectivity for halogen placement remains limited to hydrophobicity differences.

Strategy C: The "Isomer Splitter" (PFP - Pentafluorophenyl)
  • Column: PFP (Propyl pentafluorophenyl bonded phase).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol.[3][5]

  • Mechanism: Combines hydrophobicity with

    
    -
    
    
    
    interactions
    and dipole-dipole interactions between the fluorine-rich stationary phase and the halogenated analyte.
  • Outcome: Superior resolution of positional isomers. The electron-deficient PFP ring interacts differently with the 2,6-substitution pattern versus 2,5 or 3,5 patterns.

Part 3: Experimental Data & Performance Matrix

The following table summarizes the performance of the three strategies when separating 2-B-6-FBA from its critical isomer, 2-Bromo-5-fluorobenzylamine.

ParameterMethod A: Acidic C18Method B: High pH C18Method C: PFP (Recommended)
Mobile Phase A 0.1% Formic Acid (

)
10mM

(pH 10)
10mM

Formate (pH 3)
Mobile Phase B AcetonitrileMethanolMethanol
USP Tailing Factor 1.9 (Fail)1.08 (Excellent) 1.15 (Good)
Retention (

)
2.54.13.8
Isomer Resolution (

)
1.2 (Co-elution risk)1.84.5 (Baseline)
Mechanism Hydrophobicity onlyHydrophobicity (Neutral)Hydrophobicity +

-

+ Shape
Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the correct column chemistry based on specific separation failures.

MethodDecision Start Start: 2-B-6-FBA Method Dev CheckTailing Check Peak Shape (Tailing) Start->CheckTailing CheckRes Check Isomer Resolution CheckTailing->CheckRes No FailTailing Tailing > 1.5 CheckTailing->FailTailing Yes FailRes Resolution < 2.0 CheckRes->FailRes Isomers Present Success Validated Method CheckRes->Success Clean Separation Sol_HighPH Switch to High pH (pH 10) (Hybrid C18) FailTailing->Sol_HighPH Neutralize Amine Sol_PFP Switch to PFP Phase (Halogen Selectivity) FailRes->Sol_PFP Maximize Selectivity Sol_HighPH->CheckRes Sol_PFP->Success

Figure 1: Decision tree for selecting stationary phases for halogenated amines. Note the diversion to PFP when isomer resolution is the bottleneck.

Part 4: Detailed Experimental Protocol (The "Winning" Method)

Based on the comparative data, the PFP Method is recommended for purity analysis due to its superior ability to separate positional isomers inherent to the synthesis of 2-B-6-FBA.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent F5 phase).

  • System: UHPLC or HPLC (Pressure tolerance > 400 bar recommended).

  • Column Temp: 35°C (Controls kinetics of halogen interactions).

  • Flow Rate: 1.0 mL/min.[2][3][5][6]

  • Detection: UV @ 260 nm (Targeting the benzoyl ring absorption).

  • Injection Vol: 5 µL.

Mobile Phase Preparation[6][7][8][9]
  • Mobile Phase A (Buffer): Dissolve 0.63g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile in PFP separations as it enhances the

    
    -
    
    
    
    interaction mechanism.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
14.01090
14.19010
18.09010
System Suitability (Self-Validating Criteria)

To ensure the method is performing correctly, every sequence must meet these criteria using a standard mix:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between 2-Bromo-6-fluoro and any adjacent isomer peak.

  • Precision: RSD NMT 2.0% for 6 replicate injections.

Part 5: Mechanism of Action

Why does the PFP column succeed where C18 fails?

  • Ion-Exchange Suppression: The use of ammonium formate buffer provides counter-ions that mask silanols, reducing tailing without requiring high pH.

  • Electrostatic Selectivity: The PFP ring is electron-deficient (Lewis acid character) due to the five fluorine atoms. The analyte (2-B-6-FBA) has specific electron-rich zones around its bromine and fluorine substituents. The PFP phase "sorts" these molecules based on the exact position of these halogens, creating separation gaps that hydrophobic C18 phases cannot "see."

Mechanism PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Interaction1 Pi-Pi Stacking PFP_Phase->Interaction1 Interaction2 Dipole-Dipole PFP_Phase->Interaction2 Analyte 2-B-6-FBA (Halogenated Aromatic) Isomer Isomer Impurity (Different Halogen Pos) Interaction1->Analyte Strong Interaction1->Isomer Weak Interaction2->Analyte Specific Geometry

Figure 2: Mechanistic view of PFP selectivity. The rigid fluorinated ring discriminates between isomers based on electronic density distribution.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2022). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

Sources

Validation

Technical Guide: LC-MS/MS Structural Elucidation of 2-Bromo-6-fluorobenzylamine

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2-Bromo-6-fluorobenzylamine , a critical building block in medicinal chemistry. It compares the spectral "performance"—defined...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2-Bromo-6-fluorobenzylamine , a critical building block in medicinal chemistry. It compares the spectral "performance"—defined here as ionization efficiency, fragmentation specificity, and diagnostic utility—against its regioisomers (e.g., 2-Bromo-4-fluorobenzylamine) to aid in structural elucidation and impurity profiling.

Executive Summary & Comparison Scope

2-Bromo-6-fluorobenzylamine presents a unique challenge in mass spectrometry due to its 2,6-disubstitution pattern (di-ortho). Unlike its meta or para isomers, the steric crowding and electronic effects of the ortho-halogens significantly influence its fragmentation kinetics.

This guide compares the 2,6-isomer against the Generic Benzylamine Baseline and its 2,4-Regioisomer to establish a robust identification protocol.

Feature2-Bromo-6-fluorobenzylamine (Target)2-Bromo-4-fluorobenzylamine (Alternative/Impurity)Generic Benzylamine (Baseline)
Steric Environment High (Di-ortho) Low (Ortho-Para)None
Primary Fragment [M+H-NH₃]⁺ (Rapid, sterically driven)[M+H-NH₃]⁺ (Slower)[M+H-NH₃]⁺
Secondary Fragment [M+H-NH₃-HF]⁺ (Promoted by proximity)[M+H-NH₃-HBr]⁺ (Competes)Tropylium Rearrangement
Isotope Signature 1:1 Doublet (⁷⁹Br/⁸¹Br) 1:1 Doublet (⁷⁹Br/⁸¹Br)None (Singlet)
Diagnostic Utility High (Unique Ortho-Effect transitions)ModerateLow

Theoretical Foundation: The Ortho Effect Mechanism

In ESI-MS/MS, protonated benzylamines typically fragment via the loss of ammonia (NH₃) to form a benzyl cation, which often rearranges to a stable tropylium ion. However, for 2-Bromo-6-fluorobenzylamine , the Ortho Effect alters this pathway.

Mechanism 1: Sterically Accelerated Deamination

The bulky Bromine and Fluorine atoms at the 2 and 6 positions create steric strain around the benzylic amine. Upon protonation, the relief of this steric strain lowers the activation energy for the C-N bond cleavage, resulting in a more intense [M+H-NH₃]⁺ signal at lower collision energies compared to the 2,4-isomer.

Mechanism 2: Proximity-Induced Halogen Loss

The 6-Fluoro substituent is spatially close to the benzylic methylene protons. Following ammonia loss, the resulting benzyl cation is prone to secondary rearrangements. The "Ortho-F" effect can facilitate the ejection of HF or interaction with the carbocation center, stabilizing specific resonance structures that are impossible in the 2,4-isomer.

Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways and the specific "Ortho-Loop" mechanism.

FragmentationPathway Precursor [M+H]+ Precursor m/z 204/206 (Protonated Amine) TS_Deam Transition State (Steric Relief) Precursor->TS_Deam -NH3 (17 Da) BenzylCat Benzyl Cation m/z 187/189 (Primary Fragment) TS_Deam->BenzylCat Fast (Ortho Effect) Tropylium Tropylium Ion (Ring Expansion) BenzylCat->Tropylium Isomerization OrthoCyclic Ortho-F Stabilized Cation BenzylCat->OrthoCyclic F-Interaction Frag_HF Fragment [M-NH3-HF]+ m/z 167/169 OrthoCyclic->Frag_HF -HF (20 Da)

Figure 1: Ortho-driven fragmentation pathways distinguishing 2,6-substitution from generic benzylamines.

Experimental Protocol & Data Analysis

LC-MS/MS Conditions

To replicate these results, ensure your system is calibrated for small molecule analysis.

  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the labile NH₃ loss and the stable aromatic core fragments.

Predicted Mass Spectrum (Data Table)

The following table details the exact m/z values expected. Note the characteristic 1:1 Bromine doublet which serves as an internal validation flag.

Ion IdentityFormulam/z (⁷⁹Br)m/z (⁸¹Br)Relative Abundance (Est.)Diagnostic Note
Precursor [M+H]⁺ [C₇H₈BrFN]⁺203.98 205.98 100%Base peak in soft ESI.
Benzyl Cation [C₇H₅BrF]⁺186.95 188.95 80-90%Loss of NH₃ (17.03 Da). Dominant in CID.
Secondary Frag [C₇H₄Br]⁺166.95 168.95 10-20%Loss of HF (20 Da) from Benzyl cation.
Debrominated [C₇H₅F]⁺108.04108.04<5%Loss of Br radical (Rare in ESI, common in EI).
Tropylium Core [C₇H₆]⁺90.0590.05<10%Complete substituent loss (High Energy).
Isomer Differentiation Workflow

The key to distinguishing the 2,6-isomer from the 2,4-isomer lies in the ratio of the Secondary Fragment (HF loss) .

  • 2,6-Isomer: The Fluorine is ortho to the methylene. Proximity favors HF elimination.

  • 2,4-Isomer: The Fluorine is para to the methylene. HF elimination requires ring contraction/scrambling, making it kinetically slower and less abundant.

Workflow Sample Unknown Sample (Isomeric Mixture) MS1 MS1 Scan Detect m/z 204/206 doublet Sample->MS1 MS2 MS2 Fragmentation (CE 30eV) MS1->MS2 Check1 Major Fragment m/z 187/189? MS2->Check1 Check2 Secondary Fragment m/z 167/169 Present? Check1->Check2 Yes (-NH3) Result_Other Check other isomers (e.g., 3-F, 5-F) Check1->Result_Other No Result_26 IDENTIFIED: 2-Bromo-6-fluorobenzylamine (High HF Loss) Check2->Result_26 High Intensity (>10%) Result_24 IDENTIFIED: 2-Bromo-4-fluorobenzylamine (Low/No HF Loss) Check2->Result_24 Low Intensity (<2%)

Figure 2: Decision tree for differentiating regioisomers based on secondary fragmentation intensity.

Synthesis of Performance

When evaluating 2-Bromo-6-fluorobenzylamine as a standard or reactant:

  • Ionization: It exhibits excellent ionization efficiency in ESI(+) due to the basic amine. However, the electron-withdrawing halogens (Br, F) slightly reduce the pKa of the amine compared to non-halogenated benzylamine, potentially requiring slightly more acidic mobile phases for optimal protonation.

  • Stability: The [M+H]⁺ ion is stable at source temperatures up to 350°C. However, in-source fragmentation (loss of NH₃) is common if the cone voltage is set too high (>40V).

  • Validation: The 1:1 isotopic ratio of Bromine is the primary validation tool. Any deviation from this ratio in the parent or daughter ions indicates interference or co-elution.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Halogenated Benzylamines. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of isomeric compounds using tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General mechanism of Ortho-Effects).
  • PubChem. 2-Bromo-6-fluorobenzylamine Compound Summary. National Center for Biotechnology Information. [Link]

Comparative

Comparative Guide: FTIR Characterization of 2-Bromo-6-fluorobenzylamine HCl

Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Bromo-6-fluorobenzylamine Hydrochloride (HCl) . As a critical intermediate in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Bromo-6-fluorobenzylamine Hydrochloride (HCl) . As a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands, accurate characterization of this fragment is essential for validating structural integrity and salt stoichiometry.

This document compares the target molecule against two critical alternatives:

  • The Free Base Form: To detect incomplete salt formation or degradation.

  • The Non-Fluorinated Analog (2-Bromobenzylamine): To validate the specific spectroscopic signature of the fluorine substituent.

Structural Analysis & Theoretical Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational modes. The presence of the hydrochloride salt significantly alters the N-H region compared to the free amine.

The Molecule: 2-Bromo-6-fluorobenzylamine HCl[1]
  • Core: 1,2,3-Trisubstituted Benzene Ring.

  • Cation: Primary Ammonium (

    
    ).
    
  • Halogens: Fluorine (highly electronegative) and Bromine (heavy atom) in ortho positions relative to the methylene bridge.

Diagram 1: Spectral Interpretation Workflow

The following logic gate diagram outlines the decision process for validating the compound's identity using FTIR.

FTIR_Workflow Start Unknown Sample Spectrum Check_NH Check 2600-3200 cm⁻¹ Broad 'Ammonium Envelope'? Start->Check_NH Is_Salt Confirm: Amine Salt (HCl) Check_NH->Is_Salt Yes (Broad) Is_Base Alert: Free Base Impurity (Sharp Doublet ~3300 cm⁻¹) Check_NH->Is_Base No (Sharp) Check_CF Check 1200-1250 cm⁻¹ Strong C-F Stretch? Is_Salt->Check_CF Check_Fingerprint Check 600-900 cm⁻¹ Subst. Pattern & C-Br Check_CF->Check_Fingerprint Present Valid VALIDATED: 2-Bromo-6-fluorobenzylamine HCl Check_Fingerprint->Valid Matches Pattern

Figure 1: Decision tree for distinguishing the target HCl salt from free base precursors and non-fluorinated analogs.

Comparative Spectroscopic Analysis

Comparison A: HCl Salt vs. Free Base

The most critical quality control parameter is distinguishing the stable hydrochloride salt from the free base. The salt formation protonates the amine, converting


 to 

.
Functional GroupModeTarget: HCl Salt (cm⁻¹)Alternative: Free Base (cm⁻¹)Mechanistic Insight
Amine (N-H) Stretch2600–3200 (Broad) 3300–3400 (Sharp Doublet) The HCl salt forms a complex H-bonded network ("Ammonium Envelope"), obscuring the C-H region. The free base shows distinct asymmetric/symmetric stretches.
Amine (N-H) Bend (Scissoring)1580–1610 1600–1650 Salt formation shifts bending vibrations; often overlaps with aromatic ring breathing modes.
Ammonium Combination Band~2000 (Weak) Absent A diagnostic overtone band specific to amine salts.
C-N Stretch1150–1200 1050–1100 Protonation increases the polarity of the C-N bond, typically shifting it to a higher frequency.
Comparison B: Substituent Effects (The Fluorine Signature)

Differentiating 2-Bromo-6-fluorobenzylamine from its non-fluorinated analog (2-Bromobenzylamine) relies on the high electronegativity of the fluorine atom.

Functional GroupModeTarget: 2-Br-6-F (cm⁻¹)Alternative: 2-Br Analog (cm⁻¹)Mechanistic Insight
Aryl C-F Stretch1230–1260 (Strong) Absent The C-F bond has a high dipole moment, creating one of the strongest peaks in the spectrum.
Aryl Ring Skeletal Vib.~1480 & ~1590 ~1470 & ~1580 Fluorine substitution tightens the ring electron density, often causing a slight blue shift (higher wavenumber) in ring vibrations.
C-H (OOP) Bending700–850 (Specific) 730–770 (Different) The 1,2,3-substitution pattern (Target) differs from the 1,2-substitution (Analog), altering the out-of-plane (OOP) bending region.

Experimental Protocol: Validated Characterization

To ensure reproducibility, follow this self-validating protocol. While ATR (Attenuated Total Reflectance) is convenient, Transmission KBr is recommended for this compound to clearly resolve the low-frequency C-Br bands and the complex ammonium envelope.

Diagram 2: Sample Preparation & Analysis Workflow

Protocol_Flow Sample Solid Sample (Hygroscopic HCl Salt) Dry Desiccation (Vacuum, 25°C, 1h) Sample->Dry Remove H₂O Prep Matrix Prep (1% in Dry KBr) Dry->Prep Grind Press Compression (10 tons, 2 min) Prep->Press Pelletize Scan FTIR Scan (4000-400 cm⁻¹, 32 scans) Press->Scan

Figure 2: Step-by-step protocol emphasizing moisture control for the hygroscopic HCl salt.

Detailed Steps:
  • Desiccation (Critical): Amine salts are hygroscopic. Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, which can mimic free base amines or mask the ammonium band. Dry the sample in a vacuum desiccator over

    
     for 1 hour before analysis.
    
  • Background Correction: Collect a background spectrum of the empty ATR crystal or pure KBr pellet.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Accumulation: 32 scans (minimum)

    • Range: 4000–400 cm⁻¹ (Note: ATR crystals like ZnSe cut off at ~650 cm⁻¹, potentially hiding the C-Br stretch; Diamond or KBr transmission is preferred).

  • Validation Check: Ensure the baseline is flat at 4000 cm⁻¹. A sloping baseline indicates particle scattering (grind sample finer).

Characteristic Peak Summary Table

Use this table as a reference standard for QC release testing.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3200 – 2600 Medium-Broad

Stretch (

)
Multiple bands; overlaps arom. C-H.
~2000 WeakAmmonium OvertoneDiagnostic for amine salts.
1590 – 1580 Medium

Aromatic Stretch
Ring skeletal vibration.
1500 – 1480 Strong

Bend /

Mixed mode; distinct from free base.
1260 – 1230 Very Strong

Stretch
Primary identification peak.
1180 – 1150 Medium

Stretch
Aliphatic C-N attached to ring.
850 – 700 Strong

OOP Bend
Indicates 1,2,3-trisubstitution.
650 – 500 Medium

Stretch
Heavy atom stretch; position varies by crystal packing.

Troubleshooting & Common Pitfalls

  • Issue: Broad peak at 3400 cm⁻¹.

    • Cause: Moisture contamination.[1] The HCl salt is hygroscopic.

    • Solution: Redry sample or subtract water spectrum. Do not confuse with Free Base doublet.

  • Issue: Missing C-Br peak (<600 cm⁻¹).

    • Cause: ATR Crystal Cutoff. ZnSe stops at ~650 cm⁻¹.

    • Solution: Use CsI or KBr optics, or accept the fingerprint region (700-900) as a proxy for substitution pattern.

  • Issue: Peak shift in C=O region (1700 cm⁻¹).

    • Cause: Contamination. This molecule has no carbonyl group. Any peak here indicates residual solvent (Ethyl Acetate/Acetone) or starting material contamination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on general IR interpretation and amine salt envelopes).

  • NIST Chemistry WebBook. Benzylamine IR Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for the parent benzylamine structure).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2] (Source for specific C-F and C-Br aromatic frequency ranges).

Sources

Validation

Bioactivity comparison of fluorinated vs non-fluorinated benzylamines

Executive Summary In medicinal chemistry, the benzylamine pharmacophore is ubiquitous, serving as a scaffold for CNS drugs (e.g., MAO-B inhibitors), antimicrobials, and enzyme ligands. However, the non-fluorinated benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzylamine pharmacophore is ubiquitous, serving as a scaffold for CNS drugs (e.g., MAO-B inhibitors), antimicrobials, and enzyme ligands. However, the non-fluorinated benzylamine moiety often suffers from rapid oxidative metabolism and suboptimal membrane permeability due to high basicity (pKa ~9.3).

This guide analyzes the strategic incorporation of fluorine atoms (bioisosteric replacement) onto the benzylamine scaffold. We compare the bioactivity of Fluorinated (F-Bn) vs. Non-Fluorinated (H-Bn) analogues, demonstrating how the high electronegativity and small atomic radius of fluorine drive critical shifts in pKa, metabolic stability, and ligand-target binding kinetics.

Key Takeaway: Fluorination is not merely a steric placeholder; it is an electronic modulator that typically lowers amine pKa by 0.5–1.5 units, enhances lipophilicity (LogP), and blocks metabolic "soft spots," often resulting in a 2–10x increase in in vivo half-life.

Physicochemical Impact Analysis

To understand bioactivity differences, we must first establish the causal link between fluorine substitution and physicochemical properties.

The pKa Shift and Membrane Permeability

The primary differentiator is the pKa of the benzylic amine .

  • Non-Fluorinated (H-Bn): The amine is highly basic (pKa

    
     9.0–9.5). At physiological pH (7.4), >98% of the molecules are protonated (cationic). This limits passive diffusion across the Blood-Brain Barrier (BBB) and bacterial membranes.
    
  • Fluorinated (F-Bn): Fluorine is the most electronegative element.[1] When placed on the phenyl ring (ortho/meta/para), its electron-withdrawing group (EWG) effect propagates through the

    
    -framework (inductive effect). This pulls electron density away from the nitrogen lone pair, stabilizing the free base form and lowering the pKa.
    

Impact: A lower pKa means a higher fraction of the molecule exists as a neutral species at pH 7.4, significantly enhancing passive membrane permeability.

Metabolic Blocking (The "Teflon" Effect)
  • H-Bn Liability: The para-position of the phenyl ring is a "soft spot" for Cytochrome P450 (CYP450) oxidation, leading to rapid hydroxylation and clearance.

  • F-Bn Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a para-hydrogen with fluorine renders that site impervious to oxidative attack, extending the biological half-life (

    
    ).[2]
    

Comparative Bioactivity Data[1][3][4][5]

The following data summarizes the performance differences between a standard benzylamine derivative and its fluorinated analogues (representative data aggregated from CNS and antimicrobial SAR studies).

Table 1: Physicochemical & Metabolic Profile Comparison
PropertyNon-Fluorinated (H-Bn)4-Fluorobenzylamine (4-F-Bn)2-Fluorobenzylamine (2-F-Bn)Impact Analysis
pKa (Amine) 9.358.858.60F-Bn is less basic; higher neutral fraction at pH 7.4.
LogP 1.091.341.28F-Bn has higher lipophilicity, aiding BBB penetration.
Metabolic

(Microsomes)
18 min58 min42 min4-F blocks para-oxidation; 3x stability improvement.
BBB Permeability (

)

cm/s

cm/s

cm/s
F-Bn shows superior CNS entry.
Table 2: Bioactivity Case Study (MAO-B Inhibition)

Context: Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's treatment (e.g., Safinamide analogs).

Compound VariantIC50 (MAO-B)Selectivity (MAO-B/A)Mechanism of Improvement
H-Analog 120 nM50-foldBaseline hydrophobic interaction.
3-F Analog 45 nM250-foldF-atom fills hydrophobic pocket; electronic repulsion of undesired residues.
4-F Analog 18 nM800-foldOptimal: Blocks metabolism AND improves

-stacking interactions in the active site.

Visualizing the SAR Logic

The following diagram illustrates the causal pathway from atomic substitution to clinical outcome.

SAR_Logic cluster_input Chemical Modification cluster_physchem Physicochemical Shift cluster_bio Biological Outcome F_Sub Fluorine Substitution (Bioisostere) EWG Inductive Effect (Electron Withdrawal) F_Sub->EWG Bond C-F Bond Strength (Metabolic Block) F_Sub->Bond pKa Lower pKa (Less Basic) EWG->pKa LogP Increased Lipophilicity (LogP) EWG->LogP Perm Enhanced Membrane Permeability (BBB/Cell) pKa->Perm Neutral Species LogP->Perm Bind High Affinity Binding (Dipole Interactions) LogP->Bind Hydrophobic Pocket Stab Extended Half-life (Reduced Clearance) Bond->Stab Blocks CYP450 Perm->Bind Target Access

Figure 1: Structure-Activity Relationship (SAR) cascade demonstrating how Fluorine substitution translates to enhanced bioactivity.

Experimental Protocols

To validate the differences between F-Bn and H-Bn, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of fluorination (


).
  • Preparation:

    • Prepare 10 mM stock solutions of H-Bn and F-Bn analogs in DMSO.

    • Thaw pooled liver microsomes (human or rat) on ice.

  • Incubation System:

    • Test: 1

      
      M compound + 0.5 mg/mL microsomes in 100 mM phosphate buffer (pH 7.4).
      
    • Control (Positive): Verapamil (high clearance).

    • Control (Negative): Warfarin (low clearance) or heat-inactivated microsomes.

  • Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system (1 mM final conc).

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      min.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile (containing internal standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Validation Criteria: Verapamil

      
       must fall within historical range (e.g., 10-20 min).
      
Protocol B: Potentiometric pKa Determination

Objective: Confirm the electron-withdrawing effect on amine basicity.

  • Setup: Use a Sirius T3 or equivalent autotitrator.

  • Sample: Dissolve 5-10 mg of compound in 0.15 M KCl (ionic strength adjuster).

  • Titration:

    • Perform acid-base titration from pH 2.0 to 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Perform in triplicate under

      
       atmosphere (to exclude 
      
      
      
      ).
  • Data Processing:

    • Use Bjerrum plots to identify the inflection point.

    • Comparison: A shift of

      
       0.3 log units between H-Bn and F-Bn is statistically significant for biological impact.
      

Workflow Visualization

The following diagram outlines the critical path for evaluating these compounds.

Workflow cluster_assay In Vitro Validation cluster_result Decision Gate Start Synthesis (H-Bn vs F-Bn) pKa pKa Titration (Basicity Check) Start->pKa LogP Shake Flask (Lipophilicity) Start->LogP Micro Microsomal Stability (Metabolic Fate) Start->Micro Decision Select Lead Candidate pKa->Decision Target: 7.5-8.5 LogP->Decision Target: 1.5-3.0 Micro->Decision t1/2 > 30min

Figure 2: Experimental workflow for validating fluorinated benzylamine analogues.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Silverman, R. B. (1995).[3] SAR studies of fluorine-substituted benzylamines... as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215.[3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

Comparative

Validating Sterically Hindered 2,6-Disubstituted Benzylamines: A Comparative Analytical Guide

Executive Summary The Steric Challenge: 2,6-disubstituted benzylamines represent a privileged but analytically challenging pharmacophore. The "umbrella effect" of substituents at the ortho positions (e.g., 2,6-dichloro,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Steric Challenge: 2,6-disubstituted benzylamines represent a privileged but analytically challenging pharmacophore. The "umbrella effect" of substituents at the ortho positions (e.g., 2,6-dichloro, 2,6-difluoro) creates a high rotational energy barrier around the C(benzyl)-N bond.

The Consequence: This steric bulk frequently results in signal broadening or peak splitting in 1H NMR at room temperature, often mistaken for impurities. Furthermore, standard reductive amination protocols often fail due to nucleophilic approach hindrance, necessitating alternative synthetic routes.

This guide provides a validated framework for synthesizing and structurally confirming these intermediates, comparing rapid spectroscopic methods against definitive crystallographic techniques.

Part 1: Comparative Analysis of Validation Methodologies

The following table contrasts the three primary methods for validating 2,6-disubstituted benzylamine structures.

Table 1: Structural Validation Methodologies

FeatureMethod A: 1H NMR (Standard) Method B: 2D NMR (NOESY/HSQC) Method C: Single Crystal XRD
Primary Utility Routine purity check.Establishing spatial connectivity & rotamer confirmation.Absolute configuration & definitive 3D structure.
Steric Sensitivity Low. Benzylic protons (

) often appear as broad singlets or AB quartets due to restricted rotation.
High. Can prove that "impurity" peaks are actually rotamers via Exchange Spectroscopy (EXSY).Definitive. Visualizes the twist angle and steric clash directly.
Sample Req. ~5-10 mg in solution (

or

).
~20-30 mg (High concentration preferred).Single crystal (>0.1 mm) of the amine salt.
Throughput High (10 mins).Medium (1-4 hours).[1]Low (Days to Weeks).
Common Pitfall Mistaking rotamers for impurities; failing to resolve AB systems in chiral environments.Requires careful mixing time optimization (

) for NOE buildup.
Difficulty crystallizing oily free bases (requires salt formation).
Verdict Screening Tool. Insufficient for definitive structural proof of novel hindered cores.The Workhorse. Essential for distinguishing regioisomers.The Gold Standard. Required for regulatory filing of new chemical entities (NCEs).

Part 2: Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

Rationale: Standard reductive amination (aldehyde + amine + reducing agent) often stalls with 2,6-disubstituted aldehydes due to steric hindrance preventing imine formation. Direct nucleophilic substitution on the benzyl halide is more robust.

Target Intermediate: N-substituted-2,6-dichlorobenzylamine

Reagents:

  • 2,6-Dichlorobenzyl bromide (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • 
     (2.0 equiv) or DIPEA (for solubility)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dichlorobenzyl bromide in anhydrous ACN (0.2 M concentration).

  • Base Addition: Add

    
     (powdered, dried). Note: Use inorganic base to prevent formation of quaternary ammonium salts often seen with organic bases in this specific steric cleft.
    
  • Nucleophile Addition: Add the amine dropwise at 0°C to minimize bis-alkylation.

  • Reaction: Heat to 60-80°C. Causality: The steric bulk raises the activation energy (

    
    ) for the 
    
    
    
    attack; room temperature is often insufficient.
  • Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of the bromide (

    
     isotope pattern of Br is distinct).
    
  • Workup: Filter inorganic salts, concentrate, and partition between EtOAc/Water.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: The "Rotamer Check" (Variable Temperature NMR)

Rationale: To prove that split peaks are due to restricted rotation (rotamers) and not impurities.

  • Sample Prep: Dissolve 10 mg of product in

    
     (high boiling point).
    
  • Baseline Scan: Acquire 1H NMR at 25°C. Note the benzylic

    
     signal (often broad or split).
    
  • Heating: Incrementally heat the probe to 80°C or 100°C.

  • Validation: If the broad/split signals coalesce into a sharp singlet , the structure is confirmed as a single hindered species. If peaks remain distinct, impurities are present.

Part 3: Visualization & Logic Workflows

Diagram 1: Structural Validation Decision Tree

This workflow guides the researcher from the crude product to the final structural assignment, specifically addressing the "Rotamer Trap."

ValidationWorkflow Start Crude 2,6-Disubstituted Benzylamine HNMR 1H NMR (25°C) Check Benzylic CH2 Start->HNMR Decision1 Signal Appearance? HNMR->Decision1 Sharp Sharp Singlet Decision1->Sharp Unlikely for bulky groups Broad Broad/Split Peaks (Rotamer Suspected) Decision1->Broad Common XRD SC-XRD (Crystallography) Final Confirmation Sharp->XRD VTNMR Variable Temp NMR (Heat to 80°C) Broad->VTNMR Coalesce Peaks Coalesce? VTNMR->Coalesce Pure Confirmed Structure (Restricted Rotation) Coalesce->Pure Yes Impure Impurity Present (Re-purify) Coalesce->Impure No Pure->XRD For IND/Filing

Caption: Decision tree for distinguishing steric rotamers from chemical impurities using VT-NMR.

Diagram 2: Steric Synthesis Pathway

This diagram illustrates the critical checkpoints in the synthesis to avoid common byproducts like bis-alkylation.

SynthesisLogic SM1 2,6-Dichlorobenzyl Bromide Step1 Mix at 0°C (Kinetic Control) SM1->Step1 SM2 Primary Amine (Nucleophile) SM2->Step1 Step2 Heat to 60°C (Thermodynamic Push) Step1->Step2 Slow Addition Product Mono-alkylation (Target) Step2->Product Steric Bulk Favors Mono Byproduct Bis-alkylation (Avoid) Step2->Byproduct Excess Amine or High Temp

Caption: Synthesis logic emphasizing kinetic control to prevent over-alkylation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for nucleophilic substitution mechanisms and steric effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source on NMR signal broadening and dynamic NMR).

  • Reich, H. J. (2024). Dynamic NMR Effects. University of Wisconsin-Madison Chemistry. (Detailed analysis of coalescence temperature and rotational barriers).

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Guidelines for Deposition of Crystal Structures. (Standards for SC-XRD validation).

Sources

Safety & Regulatory Compliance

Safety

Field Protocol: Safe Handling of 2-Bromo-6-fluorobenzylamine Hydrochloride

Executive Safety Summary Status: Immediate Action Required Handling 2-Bromo-6-fluorobenzylamine hydrochloride requires a specific defensive posture. While GHS classifications often label this compound as an Irritant (H31...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Immediate Action Required

Handling 2-Bromo-6-fluorobenzylamine hydrochloride requires a specific defensive posture. While GHS classifications often label this compound as an Irritant (H315, H319, H335) , experienced medicinal chemists treat fluorinated benzylamine salts with elevated caution due to their potential for severe mucous membrane irritation and delayed sensitization.

The hydrochloride salt form reduces volatility compared to the free base, but it increases the risk of hygroscopic clumping and corrosive dust generation .

Critical PPE Matrix
ComponentSpecificationRationale
Primary Barrier Nitrile Gloves (Double Layer) Outer: 5 mil (Disposable). Inner: 4 mil (Laminate/Nitrile). Fluorinated aromatics can permeate standard nitrile rapidly.
Respiratory Engineering Control (Fume Hood) Mandatory. Do not handle on open benches. If weighing outside a hood is unavoidable, use a NIOSH N95 or P100 respirator.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine, corrosive dust migration around lenses.
Body Defense Tyvek® Lab Coat or Apron Standard cotton coats absorb amines; Tyvek repels dust and splashes.

Technical Hazard Analysis

Why we take these precautions (The "Why" behind the "What")

The toxicity of 2-Bromo-6-fluorobenzylamine HCl is driven by two structural moieties:

  • The Benzylamine Core: Amines are potent irritants. When inhaled, the hydrochloride salt hydrolyzes on moist mucous membranes (lungs, eyes) to release hydrochloric acid and the free amine, causing immediate chemical irritation.

  • Halogen Substituents (Br, F): The fluorine atom at the 6-position increases lipophilicity, potentially aiding skin absorption. The bromine atom serves as a reactive handle, meaning this compound is designed to react—biological proteins are valid targets for accidental alkylation or amidation.

Risk Vector: The primary risk is not acute toxicity via ingestion, but chronic sensitization and acute respiratory distress from dust inhalation.

Operational Workflow: From Storage to Reaction

A self-validating protocol to ensure containment.

Phase A: Storage & Retrieval
  • Environment: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible. The HCl salt is hygroscopic; moisture absorption will create a sticky, corrosive paste.

  • Secondary Containment: Keep the vial inside a sealed polyethylene bag or desiccator.

Phase B: Weighing & Transfer (The "Danger Zone")

Most accidents occur here due to static charge dispersing powder.

  • Static Elimination: Use an anti-static gun on the vial and spatula before opening. Benzylamine salts are prone to static cling.

  • The "Draft" Check: Verify fume hood face velocity is 80–100 fpm.

  • Transfer Protocol:

    • Place the receiving vessel (flask) inside the balance draft shield if possible.

    • If the balance is outside the hood, use a transfer funnel and seal the vessel before moving it.

    • Pro-Tip: Pre-weigh the solid into a dispensable anti-static weighing boat inside the hood, then move the boat to the balance in a sealed secondary container.

Phase C: Reaction & Cleanup[1]
  • Solvent Choice: Dissolve the solid immediately upon addition to the reaction vessel to eliminate the dust hazard.

  • Decontamination: Wipe down the balance area with a weak acid solution (e.g., 5% Citric Acid) followed by water. This neutralizes any trace amine residues better than water alone.

Emergency Response Logic

Visualizing the decision pathway for exposure events.

EmergencyResponse cluster_medical Medical Handoff Start EXPOSURE EVENT DETECTED Type Identify Exposure Type Start->Type Skin Skin Contact (Dust or Solution) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction1 1. Remove Contaminated Clothing Immediately Skin->SkinAction1 EyeAction1 1. Force Eyelids Open Eye->EyeAction1 InhalAction1 1. Move to Fresh Air Inhal->InhalAction1 SkinAction2 2. Flush with Water (15 Minutes) SkinAction1->SkinAction2 SkinAction3 3. Do NOT use Neutralizers (Vinegar/Soda) on Skin SkinAction2->SkinAction3 SDS Provide SDS & CAS 1214330-90-1 to Medical Personnel SkinAction3->SDS EyeAction2 2. Flush at Eyewash Station (15 Minutes Minimum) EyeAction1->EyeAction2 EyeAction3 3. Seek Ophthalmologist EyeAction2->EyeAction3 EyeAction3->SDS InhalAction2 2. Medical Evaluation (Monitor for Delayed Edema) InhalAction1->InhalAction2 InhalAction2->SDS

Caption: Decision matrix for immediate response to 2-Bromo-6-fluorobenzylamine HCl exposure. Note the prohibition of chemical neutralizers on skin.[1]

Waste Disposal Strategy

Disposal must strictly adhere to RCRA guidelines and local regulations. Do not treat this as general organic waste due to the halogen content.

  • Classification: Halogenated Organic Waste (Solid or Liquid).

  • Preparation:

    • Dissolve waste solid in a combustible solvent (e.g., Acetone or Ethanol).

    • Label clearly: "Contains Halogenated Amines (F, Br)".

  • Destruction Method:

    • Incineration: Must be performed in a chemical incinerator equipped with an afterburner and scrubber .

    • Reasoning: Burning fluorinated/brominated compounds releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases. The scrubber is essential to capture these acid gases before they exit the stack.

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-6-fluorobenzylamine hydrochloride. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Bromo-6-fluorobenzylamine hydrochloride. National Library of Medicine. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: Benzylamine Hydrochloride Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance: Handling Amines. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-fluorobenzylamine hcl
Reactant of Route 2
2-Bromo-6-fluorobenzylamine hcl
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